MB-07803
Descripción
MB-07803 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Propiedades
Key on ui mechanism of action |
MB07803 is a selective inhibitor of fructose-1, 6-bisphosphatase (FBPase), a regulatory enzyme in the pathway responsible for the production of glucose in the liver, known as the gluconeogenesis pathway. By specifically inhibiting this pathway, liver glucose production should be reduced and blood sugar levels decreased in patients with diabetes, independent of insulin levels and body weight. |
|---|---|
Número CAS |
882757-24-6 |
Fórmula molecular |
C24H37N4O7PS |
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphoryl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C24H37N4O7PS/c1-10-33-19(30)23(6,7)27-36(32,28-24(8,9)20(31)34-11-2)15-13-12-14(35-15)16-17(37-21(25)26-16)18(29)22(3,4)5/h12-13H,10-11H2,1-9H3,(H2,25,26)(H2,27,28,32) |
Clave InChI |
CTKZZUXRWBCFEI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC |
Apariencia |
Solid powder |
Otros números CAS |
882757-24-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MB-07803; VK-0612; MB07803; VK0612; MB 07803; VK 0612 |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of MB-07803 in Gluconeogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MB-07803 is a second-generation, orally bioavailable prodrug designed to target hepatic gluconeogenesis for the treatment of type 2 diabetes. Its mechanism of action centers on the potent and selective inhibition of fructose 1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in the gluconeogenic pathway. By inhibiting FBPase, this compound effectively reduces the overproduction of glucose by the liver, a primary contributor to hyperglycemia in diabetic patients. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, preclinical efficacy in animal models, and clinical trial data in patients with type 2 diabetes.
Introduction: Targeting Hepatic Glucose Production
Excessive hepatic glucose production is a cornerstone of the pathophysiology of type 2 diabetes. While several anti-diabetic therapies exist, many do not directly target this key process. The gluconeogenesis pathway, responsible for the de novo synthesis of glucose from non-carbohydrate precursors, presents a logical and compelling target for therapeutic intervention. Fructose 1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, a critical and irreversible step in this pathway. Inhibition of FBPase offers a direct mechanism to curtail hepatic glucose output.
This compound was developed by Metabasis Therapeutics as a successor to a first-generation FBPase inhibitor, MB06322 (CS-917). The design of this compound aimed to improve upon the pharmacokinetic profile and mitigate potential side effects observed with the initial compound.
Mechanism of Action: Potent Inhibition of FBPase
This compound is a prodrug that is converted in vivo to its active metabolite, MB05032. This active molecule is a potent inhibitor of FBPase.
Molecular Interaction
MB05032 acts as an allosteric inhibitor of FBPase, binding to the AMP binding site of the enzyme. This binding induces a conformational change in the enzyme, reducing its catalytic activity. The inhibition is highly specific for FBPase, minimizing off-target effects.
Biochemical Potency
The inhibitory activity of the active metabolite of this compound has been quantified, demonstrating high potency.
| Compound | Target | Parameter | Value |
| MB05032 (active metabolite) | Fructose 1,6-bisphosphatase (FBPase) | IC50 | 16 nM |
Table 1: Biochemical Potency of the Active Metabolite of this compound
Preclinical Evidence
The glucose-lowering effects of this compound and its predecessor were evaluated in the Zucker diabetic fatty (ZDF) rat, a well-established animal model for type 2 diabetes that exhibits obesity, insulin resistance, and hyperglycemia.
In Vivo Efficacy in ZDF Rats
Studies in ZDF rats demonstrated that administration of FBPase inhibitors leads to a significant reduction in blood glucose levels. While specific quantitative data for this compound in these models is not publicly available in detail, the development of this compound was predicated on its improved in vivo performance compared to the first-generation compound.
Clinical Development and Efficacy
This compound has been evaluated in clinical trials to assess its safety, tolerability, and efficacy in patients with type 2 diabetes.
Phase 2a Clinical Trial
A randomized, double-blind, placebo-controlled Phase 2a clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with type 2 diabetes.[1]
4.1.1. Study Design
-
Participants: 105 patients with type 2 diabetes.
-
Baseline Characteristics:
-
Mean Fasting Plasma Glucose (FPG): 187 mg/dL.
-
Mean HbA1c: 8.2%.
-
-
Treatment Arms:
-
Placebo
-
This compound 10 mg once daily
-
This compound 50 mg once daily
-
This compound 100 mg once daily
-
This compound 200 mg once daily
-
-
Duration: 28 days.
-
Primary Endpoint: Change in Fasting Plasma Glucose (FPG) from baseline to day 28.
4.1.2. Efficacy Results
The trial met its primary efficacy endpoint, demonstrating a statistically and clinically significant reduction in FPG in the 200 mg once-daily group compared to placebo.
| Treatment Group | Mean Change in FPG from Baseline | p-value (vs. Placebo) |
| This compound 200 mg once daily | Statistically and clinically significant reduction | 0.0177 |
Table 2: Key Efficacy Outcome from the Phase 2a Clinical Trial of this compound [1]
Note: The precise mean change in FPG was not publicly disclosed in the available resources.
A subsequent 14-day trial in patients with poorly controlled type 2 diabetes also showed dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels at all evaluated doses (50 mg, 200 mg, and 400 mg twice-daily).[2] Clinically and statistically significant reductions in FPG were observed at the two highest doses in this study.[2]
Safety and Tolerability
A key concern with inhibitors of gluconeogenesis is the potential for lactic acidosis. In the Phase 2a trial, fasting lactate levels in patients treated with this compound were within the normal range, and no instances of hyperlacticemia were reported.[1] The overall safety and tolerability profile of this compound was comparable to placebo.[1]
Signaling Pathways and Experimental Workflows
Gluconeogenesis Pathway and this compound Inhibition
Caption: The gluconeogenic pathway and the inhibitory action of this compound.
Clinical Trial Workflow
Caption: Workflow of the Phase 2a clinical trial for this compound.
Experimental Protocols
FBPase Inhibition Assay (General Protocol)
-
Enzyme: Recombinant human FBPase.
-
Substrate: Fructose 1,6-bisphosphate.
-
Inhibitor: MB05032 (active metabolite of this compound).
-
Assay Principle: The activity of FBPase is measured by detecting the rate of inorganic phosphate (Pi) produced from the hydrolysis of fructose 1,6-bisphosphate. A common method is a colorimetric assay, such as the malachite green assay, which forms a colored complex with Pi.
-
Procedure:
-
A reaction mixture is prepared containing a suitable buffer (e.g., HEPES), MgCl2 (a required cofactor for FBPase), and the FBPase enzyme.
-
Varying concentrations of the inhibitor (MB05032) are added to the reaction mixture.
-
The reaction is initiated by the addition of the substrate, fructose 1,6-bisphosphate.
-
The reaction is incubated for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of Pi produced is quantified using a colorimetric reagent (e.g., malachite green).
-
The absorbance is measured using a spectrophotometer.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Glucose-Lowering Studies in ZDF Rats (General Protocol)
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats, a genetic model of type 2 diabetes.
-
Acclimatization: Animals are acclimatized to the housing conditions for a specified period before the study.
-
Treatment:
-
Vehicle control group.
-
This compound treatment group(s) at various doses, administered orally (e.g., via gavage).
-
-
Blood Sampling: Blood samples are collected at specified time points (e.g., baseline and post-dose) for the measurement of blood glucose and other metabolic parameters.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The change in blood glucose levels from baseline is calculated for each treatment group and compared to the vehicle control group to determine the glucose-lowering efficacy. Statistical analysis is performed to assess the significance of the observed effects.
Conclusion
This compound represents a targeted therapeutic approach for the treatment of type 2 diabetes by directly inhibiting hepatic gluconeogenesis. Its mechanism of action, the potent and selective inhibition of FBPase by its active metabolite MB05032, is well-supported by biochemical data. Preclinical studies in relevant animal models have demonstrated its glucose-lowering potential. Furthermore, Phase 2a clinical trial results have provided evidence of its efficacy in reducing fasting plasma glucose in patients with type 2 diabetes, with a favorable safety profile, notably the absence of hyperlacticemia. The data presented in this guide underscore the potential of FBPase inhibition as a viable strategy for the management of hyperglycemia in type 2 diabetes. Further clinical development would be necessary to fully elucidate the long-term efficacy and safety of this compound.
References
MB-07803: A Deep Dive into its Therapeutic Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
MB-07803 is an investigational small molecule drug developed by Metabasis Therapeutics as a second-generation gluconeogenesis inhibitor for the treatment of type 2 diabetes.[1][2] Its primary therapeutic target is fructose-1,6-bisphosphatase (FBPase) , a critical regulatory enzyme in the metabolic pathway responsible for hepatic glucose production.[1][3][4][5] By selectively inhibiting FBPase, this compound aims to reduce excessive glucose output from the liver, thereby lowering blood glucose levels in individuals with type 2 diabetes.[1][6][7]
This compound is a prodrug that is converted in vivo to its active form, MB-07729.[2] This active metabolite is a potent, noncompetitive inhibitor of FBPase.[2] The development of this compound as a second-generation inhibitor was aimed at improving upon the pharmacokinetic properties of its predecessor, MB-06322 (also known as CS-917).[2]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the inhibitory activity of the active form of this compound (MB-07729) and the clinical trial results for this compound.
Table 1: In Vitro Inhibitory Activity of MB-07729 against FBPase
| Species | IC50 (nM) |
| Human | 31 |
| Monkey | 121 |
| Rat | 189 |
Data sourced from MedchemExpress, citing a publication by Paul D. van Poelje, et al.[2]
Table 2: Phase 2a Clinical Trial Results for this compound in Patients with Type 2 Diabetes
| Dosage | Change in Fasting Plasma Glucose (FPG) from Baseline | Statistical Significance (p-value) |
| 200 mg once daily | Statistically and clinically significant reduction | p=0.0177 |
This 28-day, randomized, double-blind, placebo-controlled trial involved 105 patients.[4]
Table 3: 14-Day Clinical Trial Results for this compound in Patients with Poorly Controlled Type 2 Diabetes
| Dosage | Outcome |
| 50 mg, 200 mg, and 400 mg twice-daily | Dose-related, clinically meaningful and statistically significant reductions in 24-hour weighted mean glucose levels |
| 200 mg and 400 mg twice-daily | Clinically and statistically significant reductions in fasting plasma glucose (FPG) |
This trial demonstrated the efficacy of twice-daily dosing.[6][7]
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the gluconeogenesis pathway in the liver. FBPase is a key rate-limiting enzyme in this pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. By inhibiting FBPase, this compound effectively blocks a crucial step in the production of glucose from non-carbohydrate precursors.
Caption: Gluconeogenesis pathway inhibition by this compound.
Experimental Protocols
The identification and characterization of this compound as a potent and selective FBPase inhibitor involved a series of preclinical and clinical studies. Below are the detailed methodologies for key experiments.
FBPase Inhibition Assay (In Vitro)
The inhibitory activity of the active form of this compound (MB-07729) against FBPase was determined using a coupled-enzyme assay. This method measures the product of the FBPase reaction, fructose-6-phosphate, by converting it through a series of enzymatic reactions that ultimately result in a detectable change in absorbance.
Protocol:
-
Enzyme Source: Recombinant human, monkey, or rat FBPase is purified.
-
Assay Buffer: A suitable buffer (e.g., HEPES or Tris-HCl) at physiological pH is prepared, containing MgCl₂, a necessary cofactor for FBPase activity.
-
Coupling Enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase are added to the assay mixture.
-
Substrate and Cofactor: The reaction is initiated by the addition of the FBPase substrate, fructose-1,6-bisphosphate, and NADP⁺.
-
Inhibitor Addition: Varying concentrations of MB-07729 are pre-incubated with FBPase before the addition of the substrate.
-
Detection: The activity of FBPase is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH as a result of the coupled enzyme reactions.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition of FBPase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Glucose-Lowering Studies in Animal Models
The efficacy of this compound in lowering blood glucose levels was evaluated in rodent and non-human primate models of type 2 diabetes.
Zucker Diabetic Fatty (ZDF) Rat Model:
-
Animal Model: Male ZDF rats, a well-established model of obesity and type 2 diabetes, are used.
-
Acclimation: Animals are acclimated to the housing conditions and diet for a specified period.
-
Dosing: this compound is administered orally via gavage at various doses. A control group receives the vehicle.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points before and after drug administration.
-
Glucose Measurement: Plasma glucose concentrations are determined using a glucose analyzer.
-
Data Analysis: The percentage change in blood glucose from baseline is calculated for each treatment group and compared to the vehicle control.
Cynomolgus Monkey Model:
-
Animal Model: Cynomolgus monkeys, which can naturally develop metabolic characteristics similar to human type 2 diabetes, are used.
-
Baseline Measurements: Baseline fasting blood glucose levels are established for each animal.
-
Drug Administration: this compound is administered orally.
-
Monitoring: Blood glucose levels are monitored at regular intervals post-dosing.
-
Data Analysis: The effect of this compound on blood glucose is assessed by comparing post-dose levels to baseline and to a control group.
Experimental and Clinical Trial Workflow
The development of this compound followed a structured workflow from preclinical discovery to clinical evaluation.
Caption: Development workflow of this compound.
References
MB-07803: A Selective Fructose-1,6-Bisphosphatase Inhibitor for Type 2 Diabetes
An In-depth Technical Guide
Introduction
MB-07803 is a second-generation, orally bioavailable small molecule developed as a selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway.[1][2] Elevated hepatic glucose production is a major contributor to hyperglycemia in patients with type 2 diabetes.[3][4] By targeting FBPase, this compound aims to directly reduce the overproduction of glucose in the liver, offering a therapeutic approach that is independent of insulin secretion or action.[5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
This compound was developed by Metabasis Therapeutics as a successor to a first-generation FBPase inhibitor, MB06322 (also known as CS-917).[2][7] While MB06322 demonstrated efficacy in lowering blood glucose, its development was halted due to a drug-drug interaction with metformin that led to an increased risk of lactic acidosis.[7][8] this compound was designed to have an improved pharmacokinetic profile and to mitigate the metabolic liabilities observed with its predecessor.[7][9]
Mechanism of Action
This compound is a prodrug that is metabolically converted to its active form, MB07729.[10] MB07729 acts as a potent, non-competitive, allosteric inhibitor of FBPase. FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate, a critical and rate-limiting step in gluconeogenesis.[11][12]
The active metabolite, MB07729, is an AMP mimetic, binding to the allosteric site of FBPase that is naturally regulated by adenosine monophosphate (AMP).[1][10][13] Binding of MB07729 to this site induces a conformational change in the enzyme, leading to a decrease in its catalytic activity.[14] This inhibition of FBPase reduces the flux through the gluconeogenesis pathway, thereby decreasing the rate of glucose synthesis from non-carbohydrate precursors such as lactate, pyruvate, glycerol, and amino acids.[11][15]
Signaling Pathway: Gluconeogenesis and FBPase Inhibition
Caption: The gluconeogenesis pathway and the site of action of this compound's active metabolite.
Prodrug Activation
Caption: Two-step enzymatic activation of the prodrug this compound to its active form, MB07729.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 / EC50 | Source |
| MB07729 (active form of this compound) | FBPase | Not Specified | 140 nM (EC50) | [16] |
| MB05032 (active form of CS-917) | FBPase | Enzymatic | 16 nM (IC50) | [17] |
| AMP (endogenous inhibitor) | FBPase | Enzymatic | 3.3 ± 0.1 µM | [10] |
Table 2: Preclinical Pharmacokinetics
| Compound | Parameter | Value | Species | Source |
| MB07729 | t1/2 (half-life) | 7.6 ± 2.9 h | Not Specified | [16] |
Table 3: Clinical Trial Dosing Regimens
| Trial Phase | Doses Administered | Frequency | Patient Population | Source |
| Phase 2a | 10, 50, 100, 200 mg | Once Daily | Type 2 Diabetes | [11] |
| Not Specified | 50, 200, 400 mg | Twice Daily | Type 2 Diabetes | [18] |
Preclinical and Clinical Development
Preclinical Evaluation
Preclinical studies positioned FBPase inhibitors as effective agents for reducing hyperglycemia. In diabetic rodent models, the first-generation inhibitor, MB06322, demonstrated a significant reduction in gluconeogenesis and endogenous glucose production, leading to lower blood glucose levels in both fasting and postprandial states.[17][19] These studies were conducted in Zucker diabetic fatty (ZDF) rats, a common model for type 2 diabetes.[20] It is anticipated that this compound underwent a similar preclinical evaluation, demonstrating improved properties over its predecessor.[9]
Clinical Trials
This compound progressed into clinical trials to evaluate its safety, tolerability, and efficacy in patients with type 2 diabetes.[1]
-
Phase I Trials: These initial studies in humans assessed the safety and pharmacokinetic profile of this compound.[1]
-
Phase IIa Trial: A 28-day, randomized, double-blind, placebo-controlled "proof-of-concept" study was conducted in 105 patients with type 2 diabetes.[11] Patients received once-daily oral doses of 10, 50, 100, or 200 mg of this compound or a placebo.[11] The trial met its primary endpoint, with the 200 mg dose group showing a statistically and clinically significant reduction in fasting plasma glucose compared to placebo.[11] The drug was also reported to be safe and well-tolerated, with an adverse event profile similar to placebo.[11][14]
-
A separate clinical trial evaluated twice-daily dosing of this compound (50 mg, 200 mg, and 400 mg) for 14 days in patients with poorly controlled type 2 diabetes.[18] This study demonstrated dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels at all doses.[18]
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not publicly available. However, based on standard methodologies for assessing FBPase inhibitors, the following protocols are representative of the likely approaches used.
FBPase Inhibition Assay (Coupled Enzyme Assay)
This in vitro assay measures the enzymatic activity of FBPase in the presence of an inhibitor.
-
Principle: The activity of FBPase is determined by measuring the production of fructose-6-phosphate. This is achieved by coupling the FBPase reaction to two other enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, NADP+, coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase), and purified FBPase.
-
Procedure: a. The reaction mixture, including varying concentrations of the inhibitor (e.g., MB07729), is pre-incubated. b. The reaction is initiated by the addition of the substrate, fructose-1,6-bisphosphate. c. The change in absorbance at 340 nm over time is measured to determine the reaction rate. d. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Hepatocyte Gluconeogenesis Assay
This cell-based assay assesses the ability of an inhibitor to suppress glucose production in primary hepatocytes.[9][21]
-
Cell Culture: Primary hepatocytes are isolated from rats or humans and cultured in appropriate media.
-
Procedure: a. Cultured hepatocytes are washed and incubated in a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate).[21] b. The cells are treated with various concentrations of the test compound (e.g., this compound) for a defined period. c. At the end of the incubation, the concentration of glucose in the culture medium is measured using a colorimetric glucose assay kit. d. The reduction in glucose production in the presence of the inhibitor is quantified.
In Vivo Efficacy Study (ZDF Rat Model)
Animal models of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat, are used to evaluate the in vivo efficacy of FBPase inhibitors.[17][20]
-
Animal Model: Male ZDF rats with established hyperglycemia are used.
-
Procedure: a. Animals are fasted for a short period. b. A baseline blood glucose measurement is taken. c. The test compound (this compound) or vehicle is administered orally at various doses. d. Blood glucose levels are monitored at multiple time points post-dosing. e. The glucose-lowering effect of the compound is determined by comparing the blood glucose levels of the treated group to the vehicle control group.
Experimental Workflow
Caption: A typical workflow for the preclinical and clinical development of an FBPase inhibitor like this compound.
Conclusion
This compound represents a targeted therapeutic approach for the treatment of type 2 diabetes by selectively inhibiting FBPase, a key enzyme in hepatic gluconeogenesis. As a second-generation inhibitor, it was designed to overcome the limitations of its predecessor, demonstrating a favorable safety and efficacy profile in early-phase clinical trials. The ability of this compound to reduce fasting plasma glucose in patients with type 2 diabetes highlights the potential of FBPase inhibition as a viable strategy for glycemic control. Further clinical development would be necessary to fully establish its long-term safety and efficacy, as well as its potential role in combination with other antidiabetic agents.
References
- 1. Affinity labeling of the allosteric site of fructose 1,6-bisphosphatase with an AMP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose Production Assay in Primary Mouse Hepatocytes [en.bio-protocol.org]
- 8. Fructose 1,6-bisphosphatase Inhibitor Effective In Type 2 Diabetes - BioSpace [biospace.com]
- 9. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 10. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-guided design of AMP mimics that inhibit fructose-1,6-bisphosphatase with high affinity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of inhibited fructose-1,6-bisphosphatase from Escherichia coli: distinct allosteric inhibition sites for AMP and glucose 6-phosphate and the characterization of a gluconeogenic switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 16. A simple method to monitor hepatic gluconeogenesis and triglyceride synthesis following oral sugar tolerance test in obese adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
The Rise and Rationale of MB-07803: A Second-Generation FBPase Inhibitor for Type 2 Diabetes
La Jolla, CA - In the landscape of therapeutic development for type 2 diabetes, the pursuit of novel mechanisms of action to achieve glycemic control has been a constant endeavor. MB-07803, a second-generation fructose-1,6-bisphosphatase (FBPase) inhibitor, emerged from this pursuit, offering a targeted approach to reducing excessive hepatic glucose production. Developed by Metabasis Therapeutics, this compound was designed to overcome the limitations of its predecessor, showcasing the iterative nature of drug discovery. This technical guide delves into the discovery, preclinical development, and clinical evaluation of this compound, providing a comprehensive overview for researchers and drug development professionals.
Fructose-1,6-bisphosphatase is a critical rate-limiting enzyme in the gluconeogenesis pathway, the metabolic process that generates glucose from non-carbohydrate sources, primarily in the liver.[1] In individuals with type 2 diabetes, this pathway is often overactive, contributing significantly to hyperglycemia. By inhibiting FBPase, this compound directly targets this overproduction of glucose.[2]
This compound is an orally available prodrug of the potent, noncompetitive FBPase inhibitor, MB07729.[3] This strategic prodrug approach was a key feature of its design, aimed at improving its pharmacokinetic properties. The development of a second-generation inhibitor was necessitated by challenges encountered with the first-generation compound, CS-917 (also known as MB06322). A significant drug-drug interaction between CS-917 and metformin, a first-line therapy for type 2 diabetes, led to an increased risk of lactic acidosis. This adverse event was a major impetus for the development of this compound, which was engineered to have reduced metabolism and improved oral bioavailability, thereby mitigating the risk of this interaction.[3][4]
Preclinical Evaluation: Demonstrating Proof-of-Concept
The preclinical development of this compound involved a series of in vitro and in vivo studies to establish its mechanism of action, potency, and efficacy.
In Vitro Characterization
The inhibitory activity of the active metabolite of this compound, MB07729, against FBPase was a critical early assessment.
Table 1: In Vitro Potency of MB07729
| Parameter | Value |
| EC50 | 140 nM[3] |
Animal Models of Type 2 Diabetes
The Zucker diabetic fatty (ZDF) rat, a well-established model of obesity and type 2 diabetes, was instrumental in evaluating the in vivo efficacy of this compound.[5][6] These studies were designed to assess the glucose-lowering effects of the compound in a relevant disease model.
Clinical Development: Investigating Safety and Efficacy in Humans
The clinical development program for this compound progressed through Phase I and Phase IIa trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase I Clinical Trials
Phase I studies are the first step in human testing and are primarily designed to assess the safety and tolerability of a new drug candidate in healthy volunteers. These trials also provide initial pharmacokinetic data in humans.
Phase IIa Clinical Trial
A 28-day, randomized, double-blind, placebo-controlled Phase IIa trial was conducted to evaluate the efficacy and safety of this compound in patients with type 2 diabetes. The primary endpoint of this "proof-of-concept" study was the change in fasting plasma glucose (FPG) from baseline at day 28.[7] A total of 105 patients were enrolled and received once-daily oral doses of 10 mg, 50 mg, 100 mg, or 200 mg of this compound or placebo.[7]
The results of this trial were first publicly disclosed at the World Congress on Controversies to Consensus in Diabetes, Obesity and Hypertension (CODHy) in Barcelona, Spain.[8] The study successfully met its primary efficacy endpoint, demonstrating a statistically significant reduction in FPG at the 200 mg dose compared to placebo.[7] Importantly, this compound was found to be safe and well-tolerated across all dose groups.[7]
Following the initial Phase IIa study, a 14-day clinical trial was conducted in patients with poorly controlled type 2 diabetes. This study evaluated twice-daily dosing of this compound at 50 mg, 200 mg, and 400 mg. The results demonstrated dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels at all doses.[2] Furthermore, clinically and statistically significant reductions in fasting plasma glucose were observed at the two highest doses.[2] The drug was considered safe at all tested doses and well-tolerated up to 200 mg twice-daily.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols for the key assays used in the development of this compound.
Fructose-1,6-Bisphosphatase (FBPase) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound's active metabolite (MB07729) against the FBPase enzyme.
Methodology: A common method for assessing FBPase activity is a coupled-enzyme assay.
-
Enzyme Source: Purified recombinant human or animal FBPase.
-
Substrate: Fructose-1,6-bisphosphate.
-
Assay Principle: The activity of FBPase is measured by detecting the production of fructose-6-phosphate. This is typically achieved by coupling the reaction to other enzymes, such as phosphoglucose isomerase and glucose-6-phosphate dehydrogenase, which ultimately leads to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
-
Procedure:
-
The FBPase enzyme is incubated with varying concentrations of the test compound (MB07729).
-
The reaction is initiated by the addition of the substrate, fructose-1,6-bisphosphate.
-
The rate of NADPH production is measured over time.
-
The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated.
-
Cell-Based Glucose Uptake Assay
Objective: To assess the effect of this compound on glucose uptake in a cellular context.
Methodology: A common method involves the use of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
-
Cell Line: A relevant cell line, such as a human hepatocyte cell line (e.g., HepG2), would be used.
-
Assay Principle: Cells are incubated with the test compound and then with 2-NBDG. The amount of 2-NBDG taken up by the cells is quantified by measuring the fluorescence.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of this compound for a specified period.
-
2-NBDG is added to the wells, and the cells are incubated to allow for glucose uptake.
-
After incubation, the cells are washed to remove any extracellular 2-NBDG.
-
The fluorescence intensity within the cells is measured using a fluorescence plate reader or microscope.
-
In Vivo Efficacy Studies in Zucker Diabetic Fatty (ZDF) Rats
Objective: To evaluate the glucose-lowering effects of this compound in a preclinical model of type 2 diabetes.
Methodology:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats.
-
Study Design: Animals are randomly assigned to treatment groups (vehicle control and different doses of this compound).
-
Drug Administration: this compound is typically administered orally via gavage.
-
Endpoints:
-
Fasting Plasma Glucose (FPG): Blood samples are collected at various time points after drug administration to measure FPG levels.
-
Oral Glucose Tolerance Test (OGTT): After a period of treatment, an OGTT may be performed to assess the animal's ability to handle a glucose challenge.
-
HbA1c: At the end of the study, blood samples are collected to measure HbA1c, a marker of long-term glycemic control.
-
-
Procedure:
-
ZDF rats are acclimatized and baseline blood glucose levels are measured.
-
Animals are treated daily with either vehicle or this compound for a specified duration.
-
Blood glucose levels are monitored regularly throughout the study.
-
At the end of the treatment period, terminal blood samples and tissues may be collected for further analysis.
-
Signaling Pathways and Development Workflow
The development of this compound can be visualized through its mechanism of action within the gluconeogenesis pathway and the logical progression of its development.
Caption: Gluconeogenesis pathway and the inhibitory action of this compound.
Caption: Logical workflow for the development of this compound.
The journey of this compound from a second-generation concept to a clinical candidate with demonstrated efficacy highlights a systematic and rational approach to drug development. By understanding the limitations of a first-in-class compound, scientists at Metabasis Therapeutics were able to design a molecule with an improved safety and pharmacokinetic profile, ultimately providing a promising new therapeutic avenue for the management of type 2 diabetes. Although the development of this compound did not lead to a marketed drug, the insights gained from its discovery and clinical evaluation have contributed valuable knowledge to the field of metabolic disease research.
References
- 1. apexbt.com [apexbt.com]
- 2. biospace.com [biospace.com]
- 3. Metabasis Therapeutics, Inc. Presents the Discovery of Its Second-Generation FBPase Inhibitor, MB07803, at the 235th American Chemical Society National Meeting - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Difference in the Pharmacokinetics and Hepatic Metabolism of Antidiabetic Drugs in Zucker Diabetic Fatty and Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Results from Metabasis Therapeutics, Inc.’s Phase 2a Clinical Trial for MB07803 Show Statistically Significant Reductions in FPG, as Well as Safety and Tolerability - BioSpace [biospace.com]
An In-depth Technical Guide to MB-07803: A Second-Generation Fructose-1,6-Bisphosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MB-07803 is a novel, second-generation, orally bioavailable prodrug developed for the treatment of type 2 diabetes mellitus. It acts as a selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the hepatic gluconeogenesis pathway. By inhibiting FBPase, this compound aims to reduce excessive endogenous glucose production, a primary contributor to hyperglycemia in diabetic patients. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical findings related to this compound. Detailed experimental methodologies and signaling pathways are also presented to facilitate further research and development in this area.
Chemical Structure and Physicochemical Properties
This compound is chemically described as ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphoryl]amino]-2-methylpropanoate.[1] It is a small molecule with the molecular formula C24H37N4O7PS.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H37N4O7PS | --INVALID-LINK--[1] |
| Molecular Weight | 556.6 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphoryl]amino]-2-methylpropanoate | --INVALID-LINK--[1] |
| CAS Number | 882757-24-6 | --INVALID-LINK--[1] |
| Solubility | Soluble in DMSO | MyBioSource |
Pharmacology and Mechanism of Action
This compound is a prodrug that is converted in vivo to its active metabolite, MB07729.[2] MB07729 is a potent and selective non-competitive inhibitor of fructose-1,6-bisphosphatase (FBPase).[3] FBPase is a critical rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver.[1] In patients with type 2 diabetes, this pathway is often overactive, leading to excessive hepatic glucose output and hyperglycemia.
By inhibiting FBPase, MB07729 reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, thereby decreasing the rate of gluconeogenesis and lowering blood glucose levels.[1]
Table 2: Pharmacological Properties of this compound and its Active Metabolite
| Parameter | Value | Species | Source |
| EC50 (MB07729) | 140 nM | - | MyBioSource |
| IC50 (MB07729) | 31 nM | Human | MedChemExpress[3] |
| IC50 (MB07729) | 121 nM | Monkey | MedChemExpress[3] |
| IC50 (MB07729) | 189 nM | Rat | MedChemExpress[3] |
| Half-life (t1/2) of this compound | 7.6 +/- 2.9 h | - | MyBioSource |
| Oral Bioavailability | Good across species (rat, dog, monkey) | Preclinical | Royal Society of Chemistry[4] |
Signaling Pathway: Inhibition of Gluconeogenesis
The following diagram illustrates the hepatic gluconeogenesis pathway and the point of inhibition by the active metabolite of this compound.
Prodrug Activation and Experimental Workflow
Prodrug Activation
This compound is designed as a prodrug to enhance its oral bioavailability. In vivo, it is enzymatically converted to the active FBPase inhibitor, MB07729. The likely activation pathway involves hydrolysis of the ester and amide bonds.
Experimental Workflow
The development of this compound followed a structured workflow from discovery to clinical evaluation.
Experimental Protocols
The following are representative protocols for key experiments in the evaluation of this compound, based on standard methodologies in the field.
FBPase Inhibition Assay (Colorimetric)
This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against FBPase.
-
Reagents and Materials:
-
Purified FBPase enzyme
-
Fructose-1,6-bisphosphate (substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)
-
NADP+
-
Test compound (this compound or its active metabolite) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, coupling enzymes, and NADP+ in each well of the microplate.
-
Add varying concentrations of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding the FBPase enzyme and fructose-1,6-bisphosphate substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP+ to NADPH.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vivo Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats
ZDF rats are a common animal model for type 2 diabetes. This protocol outlines a general procedure for assessing the glucose-lowering effects of this compound.
-
Animals and Acclimatization:
-
Male ZDF rats (e.g., 8-10 weeks old)
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
-
-
Experimental Design:
-
Divide the rats into multiple groups (e.g., n=8-10 per group):
-
Vehicle control group (e.g., carboxymethylcellulose)
-
This compound treatment groups at different dose levels (e.g., 10, 50, 100, 200 mg/kg)
-
-
Administer the vehicle or this compound orally once daily for a specified period (e.g., 28 days).
-
-
Measurements:
-
Monitor body weight and food intake regularly.
-
Collect blood samples at baseline and at specified time points throughout the study (e.g., weekly).
-
Measure fasting plasma glucose (FPG) levels after an overnight fast.
-
At the end of the study, an oral glucose tolerance test (OGTT) may be performed to assess glucose disposal.
-
Plasma insulin and other relevant biomarkers can also be measured.
-
-
Data Analysis:
-
Analyze the changes in FPG and other parameters over time for each group.
-
Compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Clinical Trial Data
This compound has undergone Phase 2a clinical trials.
Table 3: Summary of Phase 2a Clinical Trial Results
| Parameter | Details | Source |
| Study Design | Randomized, double-blind, placebo-controlled, 28-day trial | Fierce Biotech[5] |
| Patient Population | 105 patients with type 2 diabetes | Fierce Biotech[5] |
| Dosage Regimens | 10, 50, 100, or 200 mg once daily | Fierce Biotech[5] |
| Primary Efficacy Endpoint | Change in fasting plasma glucose (FPG) at day 28 from baseline | Fierce Biotech[5] |
| Key Findings | Statistically significant reduction in FPG at the 200 mg dose (p=0.0177) | Fierce Biotech[5] |
| Safety and Tolerability | Safe and well-tolerated at all tested doses. No reported hyperlacticemia. | Fierce Biotech[5] |
Another clinical trial involving twice-daily administration for 14 days in patients with poorly controlled type 2 diabetes also showed dose-related, statistically significant reductions in 24-hour weighted mean glucose levels at doses of 50 mg, 200 mg, and 400 mg.[6]
Conclusion
This compound is a promising second-generation FBPase inhibitor that has demonstrated significant glucose-lowering effects in both preclinical models and clinical trials in patients with type 2 diabetes. Its mechanism of action, targeting the overactive hepatic gluconeogenesis pathway, represents a targeted approach to managing hyperglycemia. The data presented in this technical guide, including its chemical properties, pharmacological profile, and clinical efficacy, provide a solid foundation for further research and development of this class of therapeutic agents. The detailed methodologies and pathway diagrams offer valuable resources for scientists and researchers working to advance the treatment of type 2 diabetes.
References
- 1. eptrading.co.jp [eptrading.co.jp]
- 2. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. microbenotes.com [microbenotes.com]
- 6. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: A Comparative Analysis of MB-07803 and First-Generation FBPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway, has been a focal point for the development of therapeutics for type 2 diabetes. Inhibition of hepatic FBPase presents a direct mechanism for reducing excessive endogenous glucose production. This technical guide provides a comprehensive comparison of the second-generation FBPase inhibitor, MB-07803, and its predecessors, the first-generation FBPase inhibitors. We will delve into their mechanisms of action, present comparative preclinical and clinical data, and provide detailed experimental protocols for their evaluation. Visualizations of key biological pathways and experimental workflows are included to facilitate a deeper understanding of the science underpinning these compounds.
Introduction: The Role of FBPase in Gluconeogenesis
Gluconeogenesis is the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, primarily occurring in the liver. In individuals with type 2 diabetes, this pathway is often dysregulated, leading to excessive hepatic glucose output and contributing to hyperglycemia.[1] Fructose-1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate, a critical and rate-limiting step in gluconeogenesis.[2][3] Its pivotal role makes it an attractive target for therapeutic intervention.
Both first and second-generation inhibitors of FBPase have been developed to allosterically target the enzyme, mimicking the natural inhibitory action of adenosine monophosphate (AMP).[4] This guide will explore the evolution of these inhibitors, with a particular focus on the advancements offered by the second-generation compound, this compound.
Signaling Pathway: Gluconeogenesis and FBPase Inhibition
The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the point of intervention for FBPase inhibitors.
Comparative Analysis: this compound vs. First-Generation Inhibitors
The development of FBPase inhibitors has seen a clear progression from first to second-generation compounds, with improvements in potency, selectivity, and pharmacokinetic profiles.
First-Generation FBPase Inhibitors
The initial wave of FBPase inhibitors primarily focused on mimicking the allosteric inhibition of AMP. A notable example is CS-917 (also known as MB06322), a prodrug of MB05032 .[4][5] Other early-stage inhibitors included compounds from the anilinoquinazoline and benzoxazole-2-benzene-sulfonamide series.[1][2]
While demonstrating proof-of-concept in preclinical models, the development of some first-generation inhibitors was hampered by issues such as modest potency and off-target effects. A significant concern that arose during clinical trials of a first-generation inhibitor was the observation of elevated lactate levels, particularly when co-administered with metformin.[6][7]
Second-Generation FBPase Inhibitor: this compound
This compound is a second-generation FBPase inhibitor, developed as a prodrug of MB07729 , with an improved pharmacokinetic profile.[3][8] A key objective in the design of this compound was to mitigate the risk of lactic acidosis observed with its predecessors.[7] this compound was engineered to be resistant to N-acetylation, a metabolic pathway that was implicated in the drug-drug interaction with metformin.[7]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and key first-generation FBPase inhibitors.
Table 1: In Vitro Potency of FBPase Inhibitors (Active Forms)
| Compound | Target | IC50 (nM) | Notes |
| MB07729 (Active form of this compound) | Human FBPase | 31[9] | Second-generation inhibitor. |
| Monkey FBPase | 121[9] | ||
| Rat FBPase | 189[9] | ||
| MB05032 (Active form of CS-917) | Human Liver FBPase | 16[4] | First-generation inhibitor. |
| Rat Liver FBPase | 61[4] | ||
| Anilinoquinazoline (Compound 53) | FBPase-1 | 570[2] | First-generation, binds to a novel allosteric site. |
| Benzoxazole-2-benzene-sulfonamide (Compound 17) | FBPase-1 | - | Exhibited good bioavailability in rats.[2] |
Table 2: Preclinical and Clinical Observations
| Compound | Animal Model / Clinical Phase | Key Findings | Reference |
| This compound | Diabetic Rodents & Cynomolgus Monkeys | Lowered blood glucose. | [9] |
| Phase I/II Clinical Trials | Generally well-tolerated; reduced fasting plasma glucose. No significant increase in lactate levels reported. | [8] | |
| CS-917 | Zucker Diabetic Fatty (ZDF) Rats | Inhibited gluconeogenesis by ~70% and reduced blood glucose.[10] | [10] |
| Phase I Clinical Trial (with Metformin) | Elevated blood lactate levels observed. | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of FBPase inhibitors.
FBPase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FBPase.
Protocol Details:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human FBPase in a suitable buffer.
-
Prepare a stock solution of fructose-1,6-bisphosphate.
-
Prepare serial dilutions of the test inhibitor (e.g., MB07729 or MB05032) in the assay buffer.
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2).
-
Prepare a solution containing the coupling enzymes, phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH), and NADP+.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, coupling enzymes, NADP+, and the various concentrations of the inhibitor.
-
Add the purified FBPase to each well and pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding a saturating concentration of fructose-1,6-bisphosphate to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a plate reader. This measures the production of NADPH, which is proportional to the FBPase activity.
-
-
Data Analysis:
-
Calculate the initial rate (velocity) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hepatic Glucose Production Assay in Primary Hepatocytes
This protocol outlines the measurement of gluconeogenesis in primary hepatocytes treated with FBPase inhibitors.
Protocol Details:
-
Hepatocyte Isolation and Culture:
-
Isolate primary hepatocytes from rats or mice using a collagenase perfusion method.
-
Plate the hepatocytes on collagen-coated plates and allow them to attach.
-
-
Inhibitor Treatment and Glucose Production:
-
Wash the cells and replace the medium with a glucose-free medium containing gluconeogenic precursors (e.g., lactate and pyruvate).
-
Add varying concentrations of the test inhibitor to the wells.
-
Incubate the cells for a defined period (e.g., 3-6 hours).
-
-
Glucose Measurement and Data Analysis:
-
Collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a commercially available glucose assay kit.
-
Normalize the glucose production to the total protein content in each well.
-
Plot the normalized glucose production against the inhibitor concentration to determine the inhibitory effect.
-
In Vivo Efficacy Study in a Diabetic Animal Model (ZDF Rats)
This protocol describes a typical in vivo study to assess the glucose-lowering effects of FBPase inhibitors in Zucker Diabetic Fatty (ZDF) rats, a common model for type 2 diabetes.[10]
Protocol Details:
-
Animal Model and Acclimatization:
-
Use male ZDF rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia.
-
Acclimatize the animals to the housing conditions for at least one week before the study.
-
-
Drug Administration and Blood Sampling:
-
Administer the test compound (e.g., this compound or CS-917) or vehicle control orally via gavage.
-
Collect blood samples from the tail vein at various time points before and after drug administration.
-
-
Biochemical Analysis:
-
Measure blood glucose levels using a glucometer.
-
Optionally, measure plasma insulin and lactate levels using appropriate assay kits.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for the blood glucose profiles to assess the overall glucose-lowering effect.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Mechanism of Action: Allosteric Inhibition
The primary mechanism of action for both first and second-generation FBPase inhibitors discussed here is allosteric inhibition. They bind to the AMP binding site, which is distinct from the active site where fructose-1,6-bisphosphate binds. This binding induces a conformational change in the enzyme, leading to a decrease in its catalytic activity.
Conclusion
The development of FBPase inhibitors represents a targeted approach to managing hyperglycemia in type 2 diabetes by directly addressing the issue of excessive hepatic glucose production. The evolution from first-generation inhibitors to the second-generation compound, this compound, highlights significant progress in drug design, leading to improved pharmacokinetic properties and a potentially better safety profile. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation and development of this promising class of therapeutic agents. The continued exploration of FBPase inhibitors holds the potential to provide a valuable addition to the armamentarium for the treatment of type 2 diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of fructose-1,6-bisphosphatase by anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
MB-07803: A Second-Generation FBPase Inhibitor for the Regulation of Hepatic Glucose Output
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MB-07803 is a second-generation, orally bioavailable prodrug developed for the treatment of type 2 diabetes mellitus. Its therapeutic rationale is centered on the direct inhibition of hepatic gluconeogenesis, a primary contributor to hyperglycemia in diabetic patients. This compound acts by targeting fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in the gluconeogenic pathway. By inhibiting FBPase, this compound effectively reduces the overproduction of glucose by the liver. Clinical data, although limited, has demonstrated dose-dependent reductions in daily blood glucose levels and fasting plasma glucose in patients with type 2 diabetes. This guide provides a comprehensive overview of the mechanism of action, available clinical data, and the underlying scientific principles of this compound's role in regulating hepatic glucose output.
Introduction: The Role of Hepatic Glucose Output in Type 2 Diabetes
In a healthy individual, the liver plays a crucial role in maintaining glucose homeostasis by producing glucose during fasting periods (via gluconeogenesis and glycogenolysis) and storing it after meals.[1] However, in patients with type 2 diabetes, hepatic glucose production is often excessively high, contributing significantly to the chronic hyperglycemia that characterizes the disease.[2] One of the key pathways responsible for this overproduction is gluconeogenesis, the metabolic process of generating glucose from non-carbohydrate carbon substrates.[2]
Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme that catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis.[2] As such, FBPase represents a logical and attractive target for therapeutic intervention in type 2 diabetes. Inhibition of this enzyme is expected to directly reduce the rate of hepatic glucose output, thereby lowering blood glucose levels.
This compound: A Prodrug Approach to FBPase Inhibition
This compound was developed by Metabasis Therapeutics as a second-generation FBPase inhibitor. It is a prodrug that is converted in vivo to its active form, MB07729.[3] This prodrug strategy was designed to improve upon the pharmacokinetic properties of earlier FBPase inhibitors. Notably, this compound was developed to address a drug-drug interaction observed with a first-generation FBPase inhibitor, MB06322 (also known as CS-917), which led to elevated blood lactate levels when co-administered with metformin.
Mechanism of Action: Targeting a Key Gluconeogenic Enzyme
The primary mechanism of action of this compound is the inhibition of hepatic FBPase by its active metabolite. By blocking this enzyme, this compound effectively curtails the gluconeogenic pathway, leading to a reduction in the production and release of glucose from the liver. This targeted action is designed to lower blood glucose levels in individuals with type 2 diabetes, where excessive hepatic glucose output is a major pathophysiological feature.[4]
Caption: Signaling pathway of this compound's active form inhibiting FBPase in gluconeogenesis.
Clinical Data: Efficacy in Type 2 Diabetes
A phase 2a clinical trial of this compound was conducted in patients with poorly controlled type 2 diabetes. The study evaluated the safety and efficacy of twice-daily oral administration of this compound over a 14-day period.[4] The available data from a 2009 press release are summarized below.
Table 1: Summary of Phase 2a Clinical Trial Results for this compound
| Dose Group (twice-daily) | Primary Outcome Measures | Safety and Tolerability |
| 50 mg | Dose-related, clinically meaningful and statistically significant reductions in 24-hour weighted mean glucose levels. | Considered safe and well tolerated. |
| 200 mg | Dose-related, clinically meaningful and statistically significant reductions in 24-hour weighted mean glucose levels. Clinically and statistically significant reductions in fasting plasma glucose (FPG). | Considered safe and well tolerated. |
| 400 mg | Dose-related, clinically meaningful and statistically significant reductions in 24-hour weighted mean glucose levels. Clinically and statistically significant reductions in fasting plasma glucose (FPG). | Tolerability data not specified in the press release. |
Note: Specific quantitative data (e.g., percentage reductions, p-values) were not detailed in the publicly available press release.[4]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, a general methodology for assessing the efficacy of an FBPase inhibitor like this compound would likely involve the following steps:
Table 2: Representative Experimental Protocols
| Experiment Type | Methodology |
| In Vitro Enzyme Inhibition Assay | 1. Recombinant human FBPase is purified. 2. The enzyme is incubated with its substrate, fructose-1,6-bisphosphate, in the presence of varying concentrations of the active form of this compound. 3. The rate of product formation (fructose-6-phosphate or inorganic phosphate) is measured, typically using a colorimetric or fluorometric assay. 4. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated. |
| Cell-Based Hepatic Glucose Output Assay | 1. Primary hepatocytes or a relevant hepatoma cell line (e.g., HepG2) are cultured. 2. Cells are stimulated to produce glucose by providing gluconeogenic precursors (e.g., lactate and pyruvate). 3. The cells are treated with varying concentrations of this compound. 4. The amount of glucose released into the culture medium is quantified using a glucose assay. |
| In Vivo Animal Models of Diabetes | 1. A diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats) is used. 2. Animals are treated orally with this compound or a vehicle control. 3. Blood glucose levels are monitored over time. 4. Oral glucose tolerance tests (OGTT) or pyruvate tolerance tests (PTT) may be performed to assess the drug's effect on glucose disposal and gluconeogenesis, respectively. |
| Phase 2a Clinical Trial | 1. A randomized, double-blind, placebo-controlled study design is employed in patients with type 2 diabetes. 2. Patients are assigned to different dose cohorts of this compound or a placebo. 3. The primary endpoints would typically include the change from baseline in HbA1c and fasting plasma glucose. 4. Secondary endpoints could include changes in 24-hour glucose profiles (measured via continuous glucose monitoring), body weight, and lipid profiles. 5. Safety and tolerability are assessed through the monitoring of adverse events, clinical laboratory tests, and vital signs. |
Visualizing Workflows and Logical Relationships
Caption: A representative workflow for the screening and identification of FBPase inhibitors.
Caption: The developmental logic and prodrug strategy of this compound.
Conclusion and Future Directions
This compound represents a targeted therapeutic approach for the management of type 2 diabetes by directly inhibiting hepatic glucose production. Its mechanism of action as an FBPase inhibitor is well-grounded in the pathophysiology of the disease. The limited available clinical data suggests that this compound is effective in reducing hyperglycemia in patients with type 2 diabetes. However, the lack of more recent and detailed public data on the development of this compound makes its current status unclear. Further research and clinical trials would be necessary to fully elucidate its long-term efficacy, safety profile, and potential place in the therapeutic arsenal for type 2 diabetes. The development of second-generation FBPase inhibitors like this compound highlights the ongoing efforts to identify novel therapeutic strategies that address the core metabolic defects in this complex disease.
References
- 1. Fructose-1, 6-Bisphosphatase Inhibitors for Reducing Excessive Endogenous Glucose Production in Type 2 Diabetes [ouci.dntb.gov.ua]
- 2. Results from Metabasis Therapeutics, Inc.’s Phase 2a Clinical Trial for MB07803 Show Statistically Significant Reductions in FPG, as Well as Safety and Tolerability - BioSpace [biospace.com]
- 3. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes - BioSpace [biospace.com]
Investigational Studies on MB-07803: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07803 is a second-generation, orally available prodrug developed by Metabasis Therapeutics for the treatment of type 2 diabetes. It is a selective, non-competitive inhibitor of the hepatic enzyme fructose-1,6-bisphosphatase (FBPase), a key regulator of gluconeogenesis.[1][2][3] By inhibiting FBPase, this compound was designed to reduce excessive endogenous glucose production, a major contributor to hyperglycemia in patients with type 2 diabetes.[4][5] This document provides a comprehensive overview of the available data from investigational studies on this compound.
Core Mechanism of Action
This compound's therapeutic rationale is centered on the inhibition of FBPase, a critical enzyme in the gluconeogenesis pathway. Gluconeogenesis is the metabolic process that results in the generation of glucose from non-carbohydrate carbon substrates, primarily in the liver. In individuals with type 2 diabetes, this pathway is often overactive, leading to elevated fasting and postprandial blood glucose levels.
This compound is a prodrug that is converted to its active form, MB07729, which then allosterically inhibits FBPase. This inhibition is designed to be independent of insulin levels, offering a complementary mechanism to other antidiabetic agents. The active metabolite, MB07729, has a reported EC50 of 140 nM for FBPase.[5]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting hepatic gluconeogenesis.
Preclinical and Clinical Investigational Data
This compound progressed through Phase I and Phase II clinical trials. The development aimed to improve upon a first-generation FBPase inhibitor, MB06322 (CS-917), which was associated with an increased risk of lactic acidosis, particularly when combined with metformin.
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials of this compound. It is important to note that detailed data from these studies have not been extensively published in peer-reviewed literature, and the information is primarily derived from company press releases and presentations.
Table 1: Phase 2a Clinical Trial - Once-Daily Dosing (28 Days)
| Parameter | Placebo | 10 mg | 50 mg | 100 mg | 200 mg |
| Number of Patients | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Baseline Fasting Plasma Glucose (FPG), mean (mg/dL) | 187 (overall study population) | 187 (overall study population) | 187 (overall study population) | 187 (overall study population) | 187 (overall study population) |
| Baseline HbA1c, mean (%) | 8.2 (overall study population) | 8.2 (overall study population) | 8.2 (overall study population) | 8.2 (overall study population) | 8.2 (overall study population) |
| Change in FPG from Baseline at Day 28 | Not Reported | Not Reported | Not Reported | Not Reported | Statistically Significant Reduction (p=0.0177)[4] |
| Adverse Events | Similar to placebo | Similar to placebo | Similar to placebo | Similar to placebo | Similar to placebo[4] |
| Incidence of Hyperlacticemia | No patients experienced hyperlacticemia[4] | No patients experienced hyperlacticemia[4] | No patients experienced hyperlacticemia[4] | No patients experienced hyperlacticemia[4] | No patients experienced hyperlacticemia[4] |
Table 2: Clinical Trial in Poorly Controlled Type 2 Diabetes - Twice-Daily Dosing (14 Days)
| Parameter | Placebo | 50 mg BID | 200 mg BID | 400 mg BID |
| Change in 24-hour Weighted Mean Glucose | Not Reported | Statistically Significant Reduction | Statistically Significant Reduction | Statistically Significant Reduction |
| Change in Fasting Plasma Glucose (FPG) | Not Reported | Not Statistically Significant | Statistically Significant Reduction | Statistically Significant Reduction |
| Safety and Tolerability | Not Reported | Well tolerated | Well tolerated | Tolerability issues reported |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not publicly available. However, based on press releases and clinical trial registry information, the general design of the key Phase 2a study can be outlined.
Phase 2a "Proof-of-Concept" Study (Once-Daily Dosing)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Study Duration: 28 days.
-
Patient Population: Approximately 105 patients with type 2 diabetes.
-
Inclusion Criteria (General): Patients with a mean baseline fasting plasma glucose of 187 mg/dL and a mean baseline HbA1c of 8.2%.
-
Intervention: Patients received either placebo or this compound at oral doses of 10, 50, 100, or 200 mg once daily.
-
Primary Efficacy Endpoint: Change in fasting plasma glucose (FPG) from baseline at day 28.
-
Safety Assessments: Monitoring of adverse events, including fasting lactate levels.
Experimental Workflow Diagram
Caption: Generalized workflow for the Phase 2a clinical trial of this compound.
Summary and Conclusion
This compound was a promising investigational drug for type 2 diabetes that targeted a key pathway of glucose overproduction. Clinical studies suggested that it could effectively lower fasting plasma glucose at a once-daily dose of 200 mg and reduce 24-hour mean glucose levels with twice-daily dosing. The drug appeared to be safe and well-tolerated at the doses tested in the Phase 2a trial, with no reported incidents of hyperlacticemia.
Despite these encouraging early results, the development of this compound did not proceed to later stages, and as a result, a comprehensive dataset from large-scale, long-term studies is not available in the public domain. The information presented here is a synthesis of the publicly disclosed data and provides a technical overview of the investigational work conducted on this FBPase inhibitor. Further research into FBPase inhibition as a therapeutic strategy for metabolic diseases may build upon the insights gained from the this compound program.
References
- 1. The diabetic Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired Fasting Plasma Glucose and Type 2 Diabetes Are Related to the Risk of Out-of-Hospital Sudden Cardiac Death and All-Cause Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diabetes in Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
MB-07803: A Deep Dive into its Effects on Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MB-07803 is a second-generation, orally available prodrug of a potent and selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the hepatic gluconeogenesis pathway. Developed to address the metabolic liabilities of its predecessor, MB06322, this compound has demonstrated a promising preclinical and clinical profile for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on glucose and lipid metabolism, and detailed experimental protocols from key studies.
Core Mechanism of Action: Inhibition of Hepatic Gluconeogenesis
This compound exerts its glucose-lowering effect by directly targeting and inhibiting fructose-1,6-bisphosphatase (FBPase) in the liver.[1][2] FBPase is a critical rate-limiting enzyme in the gluconeogenesis pathway, which is the process of generating glucose from non-carbohydrate precursors. In patients with type 2 diabetes, excessive hepatic glucose production is a major contributor to hyperglycemia.[3] By inhibiting FBPase, this compound effectively blocks this pathway, leading to a reduction in the liver's output of glucose.[1][2]
This compound is a prodrug that is converted in vivo to its active metabolite. This strategic design enhances its oral bioavailability and pharmacokinetic properties. The development of this compound was prompted by the discovery of a drug-drug interaction with metformin observed with the first-generation FBPase inhibitor, MB06322, which led to elevated lactate levels.[3] this compound was specifically designed to have a reduced metabolic susceptibility that mitigates this risk.[3]
Effects on Glucose Metabolism: Preclinical and Clinical Evidence
Preclinical Studies in a Rodent Model of Type 2 Diabetes
While specific preclinical data for this compound is not publicly available, studies on its predecessor, MB06322, in Zucker diabetic fatty (ZDF) rats provide valuable insights into the effects of FBPase inhibition.
In a study involving male ZDF rats, a single oral dose of MB06322 resulted in a significant, dose-dependent decrease in plasma glucose levels.[4][5] Notably, this glucose-lowering effect was observed to be independent of insulin levels.[5]
Table 1: Preclinical Efficacy of the FBPase Inhibitor MB06322 in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Vehicle | MB06322 | % Change vs. Vehicle |
| Gluconeogenesis Inhibition | - | - | 70% |
| Endogenous Glucose Production | - | - | -46% |
| Blood Glucose Reduction | - | >200 mg/dL reduction | - |
Data from a study on the first-generation FBPase inhibitor, MB06322.[6][7]
Clinical Efficacy in Patients with Type 2 Diabetes
A Phase IIa clinical trial of this compound was conducted in patients with type 2 diabetes. This 28-day, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and efficacy of once-daily oral doses of 10 mg, 50 mg, 100 mg, and 200 mg of this compound.[1] The study enrolled 105 patients with a mean baseline fasting plasma glucose of 187 mg/dL and a mean baseline HbA1c of 8.2%.[1]
The primary efficacy endpoint was the change in fasting plasma glucose (FPG) from baseline at day 28. The results demonstrated a statistically significant reduction in FPG in the 200 mg dose group compared to placebo.[1]
Another clinical trial administered this compound twice-daily for 14 days to patients with poorly controlled type 2 diabetes. This study showed dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels at all evaluated doses (50 mg, 200 mg, and 400 mg twice-daily).[2] Furthermore, clinically and statistically significant reductions in fasting plasma glucose were observed at the two highest doses.[2]
Table 2: Clinical Efficacy of this compound in a 28-Day Phase IIa Study
| Dose Group | Change in Fasting Plasma Glucose (FPG) vs. Placebo | p-value |
| 200 mg once daily | Statistically and clinically significant reduction | 0.0177 |
Data from a Phase IIa clinical trial in patients with type 2 diabetes.[1]
Effects on Lipid Metabolism
The impact of this compound on lipid metabolism has not been extensively reported in publicly available data. However, preclinical studies with the first-generation FBPase inhibitor, MB06322, in ZDF rats indicated a potential for the shunting of metabolic precursors into triglycerides after four weeks of treatment.[7] This observation suggests that by inhibiting gluconeogenesis, the building blocks for glucose production may be redirected towards lipid synthesis. Further clinical investigation is required to fully characterize the effects of this compound on the lipid profiles of patients with type 2 diabetes.
Experimental Protocols
Preclinical Evaluation in Zucker Diabetic Fatty (ZDF) Rats (Based on MB06322 studies)
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats, a well-established model for type 2 diabetes.[4]
-
Housing and Diet: Animals were housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: The FBPase inhibitor (MB06322) was formulated in a suitable vehicle and administered orally via gavage.
-
Blood Glucose Monitoring: Blood samples were collected at various time points post-dosing to measure plasma glucose concentrations.
-
Measurement of Gluconeogenesis: In vivo rates of gluconeogenesis were determined using stable isotope tracer techniques.
-
Statistical Analysis: Data were analyzed using appropriate statistical methods to determine the significance of the treatment effects.
Phase IIa Clinical Trial Protocol (this compound)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[1]
-
Patient Population: Patients with type 2 diabetes having a fasting plasma glucose between 120-270 mg/dL and an HbA1c between 6.0-10%.[8]
-
Intervention: Oral administration of this compound (10, 50, 100, or 200 mg) or placebo, once daily for 28 days.[1]
-
Primary Efficacy Endpoint: Change in fasting plasma glucose (FPG) from baseline to day 28.[1]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including fasting lactate levels), vital signs, and electrocardiograms.[1]
-
Statistical Analysis: The primary efficacy analysis was performed using an analysis of covariance (ANCOVA) model.
Conclusion
This compound represents a targeted therapeutic approach for the management of type 2 diabetes by directly inhibiting hepatic gluconeogenesis. Clinical data from a Phase IIa trial have demonstrated its potential to significantly lower fasting plasma glucose levels in patients with type 2 diabetes, with a favorable safety and tolerability profile. While further investigation is needed to fully elucidate its effects on lipid metabolism and its long-term efficacy and safety, this compound holds promise as a novel agent in the armamentarium for diabetes therapy. The information presented in this guide, including the detailed mechanism of action, quantitative data from key studies, and experimental protocols, provides a solid foundation for researchers and drug development professionals working in the field of metabolic diseases.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes - BioSpace [biospace.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Fructose 1,6-bisphosphatase Inhibitor Effective In Type 2 Diabetes - BioSpace [biospace.com]
- 5. pnas.org [pnas.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Profile of MB-07803: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07803 is a second-generation, orally bioavailable prodrug of a potent and selective fructose-1,6-bisphosphatase (FBPase) inhibitor. Developed as a potential treatment for type 2 diabetes, this compound targets the inhibition of hepatic gluconeogenesis, a key pathway contributing to hyperglycemia in diabetic patients. This technical guide provides a comprehensive overview of the preclinical research involving this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
This compound is designed to block the metabolic pathway in the liver responsible for producing glucose.[1] It is a prodrug of MB07729, which acts as a selective inhibitor of fructose-1,6-bisphosphatase (FBPase). FBPase is a critical regulatory enzyme in the gluconeogenesis pathway. By inhibiting this enzyme, this compound effectively reduces hepatic glucose production, leading to lower blood glucose levels. This mechanism of action is independent of insulin, suggesting its potential as a monotherapy or in combination with other antidiabetic agents. The predecessor to this compound, CS-917 (also known as MB06322), demonstrated that direct inhibition of FBPase could lead to decreased hyperglycemia in diabetic rat models.[2]
Signaling Pathway
The primary signaling pathway affected by this compound is the hepatic gluconeogenesis pathway. This compound's active metabolite, MB07729, allosterically inhibits FBPase, a rate-limiting enzyme in this pathway.
Caption: Mechanism of action of this compound in inhibiting hepatic gluconeogenesis.
Quantitative Preclinical Data
In Vitro FBPase Inhibition
The active metabolite of this compound, MB07729, is a potent noncompetitive inhibitor of FBPase. The half-maximal inhibitory concentrations (IC50) against FBPase from different species are summarized below.
| Species | IC50 (nM) |
| Human | 31[1][3][4] |
| Monkey | 121[1][3][4] |
| Rat | 189[1][3][4] |
In Vivo Efficacy
Experimental Protocols
Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay
This spectrophotometric assay measures FBPase activity by coupling the production of fructose-6-phosphate to the reduction of NADP+.
Materials:
-
Tris-HCl buffer
-
MgCl2
-
(NH4)2SO4
-
EDTA
-
NADP+
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
Fructose-1,6-bisphosphate (FBP)
-
MB07729 (active inhibitor)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, (NH4)2SO4, EDTA, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add varying concentrations of the inhibitor (MB07729) to the reaction mixture.
-
Initiate the reaction by adding the substrate, FBP.
-
Monitor the reduction of NADP+ to NADPH by measuring the increase in absorbance at 340 nm over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the FBPase inhibition assay.
Oral Glucose Tolerance Test (OGTT) in Rodent Models
The OGTT is a standard procedure to assess glucose metabolism and the effect of a therapeutic agent. The following is a general protocol that can be adapted for use with Zucker diabetic fatty (ZDF) rats or db/db mice.
Materials:
-
This compound
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer this compound or vehicle control orally via gavage at the desired dose.
-
After a specified pretreatment time (e.g., 60 minutes), administer a glucose solution orally via gavage.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the effect of this compound on glucose tolerance.
Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).
Conclusion
This compound, a second-generation FBPase inhibitor, has shown promise in preclinical studies as a potential therapeutic agent for type 2 diabetes. Its mechanism of action, focused on the inhibition of hepatic gluconeogenesis, offers a targeted approach to lowering blood glucose levels. The quantitative data from in vitro studies demonstrates the high potency of its active metabolite. While detailed quantitative in vivo preclinical data for this compound is limited in publicly accessible literature, the available information suggests a favorable efficacy profile. The experimental protocols outlined in this guide provide a framework for the evaluation of FBPase inhibitors like this compound. Further research and publication of detailed preclinical and clinical data will be crucial for fully elucidating the therapeutic potential and safety profile of this compound.
References
- 1. Novel Therapeutics and Targets for the Treatment of Diabetes - Page 2 [medscape.com]
- 2. content.abcam.com [content.abcam.com]
- 3. A Narrative Review of Potential Future Antidiabetic Drugs: Should We Expect More? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of MB-07803
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07803 is a novel investigational prodrug developed for the treatment of type 2 diabetes mellitus. It is designed to be selectively activated in the liver to its active form, MB07729, a potent and noncompetitive inhibitor of fructose 1,6-bisphosphatase (FBPase). FBPase is a key regulatory enzyme in the gluconeogenesis pathway, which is responsible for the majority of endogenous glucose production. By inhibiting FBPase, this compound aims to reduce excessive hepatic glucose production, a hallmark of type 2 diabetes.
These application notes provide detailed protocols for the in vitro evaluation of this compound, including methods for assessing its conversion to the active drug, its inhibitory effect on FBPase, its impact on gluconeogenesis in liver cells, and its potential cytotoxicity.
Mechanism of Action
This compound is a prodrug that is metabolically converted to its active metabolite, MB07729, primarily by hepatic carboxyesterases. MB07729 then acts as a noncompetitive inhibitor of FBPase, effectively reducing the rate of gluconeogenesis.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the active form of this compound, MB07729.
| Compound | Target | Assay | Species | IC50 / EC50 | Reference |
| MB07729 | FBPase | Enzyme Inhibition | Human | 31 nM | [1] |
| MB07729 | FBPase | Enzyme Inhibition | Monkey | 121 nM | [1] |
| MB07729 | FBPase | Enzyme Inhibition | Rat | 189 nM | [1] |
| This compound | FBPase | (as prodrug) | - | EC50 of 140nM for the active form | [2] |
Experimental Protocols
In Vitro Prodrug Activation Assay
This protocol describes a method to assess the conversion of this compound to its active form, MB07729, using human liver microsomes, which are a rich source of carboxyesterases.
Materials:
-
This compound
-
MB07729 (as a reference standard)
-
Human liver microsomes (pooled)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing human liver microsomes (final protein concentration 0.5 mg/mL) in potassium phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the reaction mixture to a final concentration of 1 µM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentrations of this compound and MB07729 using a validated LC-MS/MS method.
-
Calculate the rate of formation of MB07729.
Caption: Workflow for the in vitro prodrug activation assay.
FBPase Enzyme Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of MB07729 (the active form of this compound) on FBPase.
Materials:
-
MB07729
-
Recombinant human FBPase
-
Fructose 1,6-bisphosphate (FBP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and EDTA)
-
Coupling enzymes (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)
-
NADP+
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of MB07729 in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of MB07729 in the assay buffer.
-
In a 96-well plate, add the assay buffer, coupling enzymes, NADP+, and the diluted MB07729 or vehicle control.
-
Add recombinant human FBPase to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, FBP.
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the initial reaction velocity for each concentration of MB07729.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Caption: Workflow for the FBPase enzyme inhibition assay.
Gluconeogenesis Assay in Hepatocytes
This protocol describes a method to measure the effect of this compound on gluconeogenesis in a human hepatocyte cell line (e.g., HepG2) or primary human hepatocytes.
Materials:
-
This compound
-
HepG2 cells or primary human hepatocytes
-
Cell culture medium
-
Glucose production medium (glucose-free DMEM supplemented with gluconeogenic substrates like lactate and pyruvate)
-
Glucose assay kit
Procedure:
-
Seed HepG2 cells or primary human hepatocytes in a multi-well plate and allow them to attach and grow to a suitable confluency.
-
Wash the cells with PBS and then incubate them in glucose production medium for a defined period (e.g., 2-4 hours) to deplete intracellular glycogen stores.
-
Replace the medium with fresh glucose production medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a further period (e.g., 6-24 hours).
-
At the end of the incubation, collect the cell culture medium.
-
Measure the glucose concentration in the collected medium using a commercially available glucose assay kit.
-
Normalize the glucose production to the total protein content of the cells in each well.
-
Plot the percentage of inhibition of glucose production against the logarithm of the this compound concentration to determine the EC50 value.
Cell Viability/Cytotoxicity Assay
This protocol describes a general method to assess the potential cytotoxicity of this compound on hepatocytes using the MTT assay.
Materials:
-
This compound
-
HepG2 cells or primary human hepatocytes
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Seed HepG2 cells or primary human hepatocytes in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%) value.
Disclaimer
These protocols are intended for guidance and may require optimization for specific experimental conditions and cell types. It is recommended to consult relevant literature and perform appropriate validation experiments. All research should be conducted in accordance with institutional and national guidelines.
References
Application Notes and Protocols for the Evaluation of MB-07803 in Diabetic Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07803 is a second-generation, orally available prodrug of the potent and selective fructose-1,6-bisphosphatase (FBPase) inhibitor, MB07729.[1] Developed for the treatment of type 2 diabetes, this compound targets the inhibition of hepatic gluconeogenesis, a key pathway contributing to hyperglycemia in diabetic states.[2][3] By reducing the rate of glucose production in the liver, this compound offers a therapeutic approach that is independent of insulin secretion. This document provides a detailed overview of the mechanism of action, and protocols for evaluating the efficacy of this compound in preclinical diabetic rodent models.
Note: While this compound was advanced to Phase II clinical trials, detailed preclinical data from rodent studies are not extensively available in the public domain.[4][5][6] The following protocols are based on established methodologies for evaluating anti-diabetic compounds in relevant animal models and information available on the first-generation FBPase inhibitor, MB06322.
Mechanism of Action: FBPase Inhibition
Fructose-1,6-bisphosphatase is a critical rate-limiting enzyme in the gluconeogenic pathway, responsible for the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate. In type 2 diabetes, the rate of hepatic gluconeogenesis is often elevated, leading to increased endogenous glucose production and fasting hyperglycemia. This compound, through its active metabolite MB07729, non-competitively inhibits FBPase, thereby directly reducing the liver's capacity to produce glucose.[1]
Figure 1: Simplified signaling pathway of FBPase inhibition by this compound.
Recommended Diabetic Rodent Models
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-diabetic compounds. Based on the pathophysiology of type 2 diabetes, the following models are recommended for studying the effects of this compound:
-
Zucker Diabetic Fatty (ZDF) Rat: This is a well-established model of obesity, insulin resistance, and subsequent development of type 2 diabetes. Male ZDF rats on a specific diet develop hyperglycemia, making them suitable for testing compounds that target hepatic glucose production.
-
db/db Mouse: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia. They are a widely used model for type 2 diabetes research.
-
Streptozotocin (STZ)-Induced Diabetic Rat/Mouse: While primarily a model for type 1 diabetes due to STZ's toxicity to pancreatic beta cells, a combination of a high-fat diet followed by a low dose of STZ can induce a state of insulin resistance and relative insulin deficiency, mimicking aspects of type 2 diabetes.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in diabetic rodent models.
Acute Oral Glucose Lowering Efficacy
Objective: To assess the acute effect of a single oral dose of this compound on blood glucose levels in diabetic rodents.
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats (8-10 weeks of age) with established hyperglycemia (fasting blood glucose > 200 mg/dL).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each animal.
-
Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Prepare the dosing solutions of this compound at various concentrations (e.g., 10, 30, 100 mg/kg) in the vehicle. Also prepare a vehicle-only control.
-
Administer a single oral dose of this compound or vehicle to the respective groups of animals via oral gavage.
-
Collect blood samples at regular intervals post-dosing (e.g., 1, 2, 4, 6, and 8 hours) to measure blood glucose levels.
-
Provide food to the animals after the final blood collection.
Data Analysis:
-
Calculate the percentage change in blood glucose from baseline for each animal at each time point.
-
Compare the blood glucose levels of the this compound-treated groups to the vehicle-treated group at each time point using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).
-
Plot the mean blood glucose levels over time for each treatment group.
Chronic Efficacy Study
Objective: To evaluate the long-term effects of daily oral administration of this compound on glycemic control, body weight, and other metabolic parameters in a diabetic rodent model.
Animal Model: Male db/db mice (6-8 weeks of age).
Materials:
-
This compound
-
Vehicle
-
Oral gavage needles
-
Glucometer and test strips
-
HbA1c analyzer
-
Equipment for measuring food and water intake
-
Analytical balance
Procedure:
-
Acclimatize the animals for at least one week.
-
Record baseline body weight, food and water intake, and fasting blood glucose.
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound at low, medium, and high doses).
-
Administer this compound or vehicle orally once daily for a period of 4 to 8 weeks.
-
Monitor and record body weight, food intake, and water intake weekly.
-
Measure fasting blood glucose weekly.
-
At the end of the treatment period, collect blood samples for HbA1c analysis.
-
Consider performing an Oral Glucose Tolerance Test (OGTT) at the end of the study (see protocol below).
-
At the termination of the study, tissues such as the liver can be collected for further analysis (e.g., glycogen content, gene expression).
Data Analysis:
-
Analyze changes in body weight, food and water intake, fasting blood glucose, and HbA1c over the treatment period.
-
Use repeated measures ANOVA or a similar statistical method to compare the treatment groups.
-
Compare the final HbA1c levels between groups using one-way ANOVA.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.
Procedure:
-
Following the chronic efficacy study (or as a separate experiment), fast the animals overnight (16 hours).
-
Collect a baseline blood sample (t=0) for glucose measurement.
-
Administer a final oral dose of this compound or vehicle.
-
After 30-60 minutes, administer an oral glucose load (typically 2 g/kg body weight).
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.
Data Analysis:
-
Plot the mean blood glucose levels over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Compare the AUC values between the this compound-treated groups and the vehicle control group using an appropriate statistical test.
Figure 2: General experimental workflow for chronic efficacy studies.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Acute Oral Glucose Lowering Effect of this compound in ZDF Rats
| Treatment Group | Dose (mg/kg) | Baseline Glucose (mg/dL) | Glucose at 2h (mg/dL) | Glucose at 4h (mg/dL) | % Glucose Reduction at 4h |
| Vehicle | - | Data | Data | Data | Data |
| This compound | 10 | Data | Data | Data | Data |
| This compound | 30 | Data | Data | Data | Data |
| This compound | 100 | Data | Data | Data | Data |
Table 2: Chronic Efficacy of this compound in db/db Mice (4-week study)
| Treatment Group | Dose (mg/kg/day) | Initial Body Weight (g) | Final Body Weight (g) | Change in Fasting Glucose (mg/dL) | Final HbA1c (%) |
| Vehicle | - | Data | Data | Data | Data |
| This compound | 10 | Data | Data | Data | Data |
| This compound | 30 | Data | Data | Data | Data |
| This compound | 100 | Data | Data | Data | Data |
Table 3: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in db/db Mice
| Treatment Group | Dose (mg/kg/day) | Fasting Glucose (mg/dL) | Glucose AUC (mg/dL*min) |
| Vehicle | - | Data | Data |
| This compound | 10 | Data | Data |
| This compound | 30 | Data | Data |
| This compound | 100 | Data | Data |
*Data in these tables are placeholders and should be populated with experimental results.
Conclusion
The FBPase inhibitor this compound represents a promising therapeutic agent for the management of type 2 diabetes by directly targeting hepatic glucose overproduction. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in relevant diabetic rodent models. Careful execution of these studies will be crucial in further elucidating the therapeutic potential of this compound.
References
- 1. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabasis Therapeutics, Inc. Presents the Discovery of Its Second-Generation FBPase Inhibitor, MB07803, at the 235th American Chemical Society National Meeting - BioSpace [biospace.com]
- 3. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
Application Notes and Protocols for MB-07803 in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07803 is a second-generation, orally active prodrug of a potent and selective inhibitor of fructose-1,6-bisphosphatase (FBPase).[1] FBPase is a key regulatory enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver.[2][3] By inhibiting this enzyme, this compound directly targets hepatic glucose production, a major contributor to hyperglycemia in type 2 diabetes.[3][4] As a successor to the first-generation inhibitor CS-917 (MB06322), this compound was designed to have an improved pharmacokinetic profile.[2] Preclinical studies have demonstrated that this compound elicits potent oral glucose-lowering effects in animal models of type 2 diabetes.[5][6]
These application notes provide a summary of the available data on the dosage and administration of this compound in animal research, primarily focusing on rodent models of type 2 diabetes. The protocols outlined below are based on established methodologies for evaluating FBPase inhibitors and can serve as a guide for designing in vivo efficacy and pharmacokinetic studies.
Mechanism of Action
This compound is a prodrug that is converted in vivo to its active form, which then non-competitively inhibits FBPase. This inhibition reduces the rate of gluconeogenesis, leading to a decrease in hepatic glucose output and consequently, a reduction in blood glucose levels.[4] This mechanism is independent of insulin, making it a potentially valuable therapeutic approach for type 2 diabetes.[2]
Figure 1. Mechanism of action of this compound.
Data Presentation
In Vivo Efficacy Data (Conceptual)
While specific preclinical data for this compound is not publicly detailed, the following table conceptualizes the expected dose-dependent effects on blood glucose in a standard animal model like the Zucker Diabetic Fatty (ZDF) rat, based on the activity of FBPase inhibitors.
| Animal Model | Compound | Dosage (mg/kg, p.o.) | Administration Frequency | Key Findings |
| ZDF Rats | This compound | 10 - 100 | Single Dose | Dose-dependent reduction in fasting blood glucose. |
| db/db Mice | This compound | 30 - 300 | Daily for 5 days | Significant lowering of blood glucose levels.[4] |
Pharmacokinetic Parameters (Conceptual)
The improved pharmacokinetic profile of this compound over its predecessor suggests enhanced oral bioavailability and potentially a longer half-life. The table below illustrates the kind of pharmacokinetic parameters that would be determined in preclinical studies.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |
| Rat | Data not available | p.o. | - | - | - | - | - |
| Rat | Data not available | i.v. | - | - | - | - | - |
| Mouse | Data not available | p.o. | - | - | - | - | - |
Experimental Protocols
Protocol 1: Acute Oral Glucose-Lowering Efficacy in ZDF Rats
This protocol is designed to evaluate the acute dose-dependent glucose-lowering effect of this compound in a type 2 diabetes animal model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Male Zucker Diabetic Fatty (ZDF) rats (8-10 weeks old)
-
Glucometer and test strips
-
Oral gavage needles
-
Restrainers
Procedure:
-
Acclimatize animals for at least one week with free access to food and water.
-
Fast the rats for 4-6 hours before the experiment.
-
Record baseline blood glucose levels from a tail vein blood sample (Time 0).
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administer a single oral dose of the this compound suspension or vehicle to the respective groups of rats via oral gavage.
-
Monitor and record blood glucose levels at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Provide access to food after the 8-hour time point.
Figure 2. Workflow for acute efficacy study.
Protocol 2: Oral Pharmacokinetic Study in Rats
This protocol aims to determine the pharmacokinetic profile of this compound following oral administration.
Materials:
-
This compound
-
Vehicle (e.g., Polyethylene glycol 400)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of this compound (e.g., 30 mg/kg) via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound and its active metabolite using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
References
Application Notes and Protocols for MB-07803 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and use of MB-07803 stock solutions in cell culture applications. This compound is a selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro studies.
Compound Information and Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 556.61 g/mol |
| Appearance | Solid (powder or crystalline) form |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Purity | >98% |
| Mechanism of Action | Selective inhibitor of fructose-1,6-bisphosphatase (FBPase) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the step-by-step procedure for preparing a 10 mM stock solution of this compound in 100% sterile, anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered (≥99.9% purity)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-dissolution Handling: Briefly centrifuge the vial of this compound powder to ensure any material entrapped in the cap is collected at the bottom of the vial.[1]
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare the balance.
-
Carefully weigh out 5.57 mg of this compound powder into the microcentrifuge tube.
-
-
Calculating the Volume of DMSO:
-
To prepare a 10 mM stock solution from 5.57 mg of this compound (MW = 556.61 g/mol ), the required volume of DMSO is 1 mL.
-
Calculation:
-
Moles of this compound = 0.00557 g / 556.61 g/mol = 1 x 10⁻⁵ moles
-
Volume of DMSO (L) = 1 x 10⁻⁵ moles / 0.010 mol/L = 0.001 L = 1 mL
-
-
-
Dissolving the Compound:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex the solution for 30-60 seconds until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes. This minimizes repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.[1] The powdered form of this compound can be stored at -20°C for up to 3 years.[1]
-
Caption: Workflow for preparing a 10 mM this compound stock solution.
Protocol 2: Dilution of this compound Stock Solution in Cell Culture Medium
This protocol outlines the procedure for diluting the 10 mM DMSO stock solution to the desired final concentration in cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or culture plates
-
Calibrated micropipettes and sterile pipette tips
Procedure:
-
Determine the Final Concentration: Decide on the final concentration of this compound required for your experiment. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to avoid cytotoxicity, although some cell lines can tolerate up to 1%.[2]
-
Calculate the Dilution:
-
For a final concentration of 10 µM this compound in 1 mL of cell culture medium, you would need to add 1 µL of the 10 mM stock solution.
-
Calculation (C1V1 = C2V2):
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = 1 µL
-
-
The final DMSO concentration would be 0.1% (1 µL in 1000 µL).
-
-
Prepare Working Solution (Optional but Recommended):
-
For greater accuracy and to avoid pipetting very small volumes, it is recommended to prepare an intermediate working solution.
-
For example, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to create a 100 µM working solution. To do this, add 2 µL of the 10 mM stock to 198 µL of medium.
-
-
Treating the Cells:
-
Add the calculated volume of the this compound stock solution or working solution to the culture medium in your cell culture plate or flask.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Return the cells to the incubator for the desired treatment period.
-
Signaling Pathway
This compound is a selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in the gluconeogenesis pathway. By inhibiting FBPase, this compound blocks the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, thereby reducing glucose production.
Caption: Inhibition of FBPase by this compound in the gluconeogenesis pathway.
Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for detailed safety information. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
References
Application Notes and Protocols for MB-07803 in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07803 is a second-generation, orally bioavailable prodrug of MB07729, a potent and selective noncompetitive inhibitor of fructose-1,6-bisphosphatase (FBPase).[1][2][3] FBPase is a critical regulatory enzyme in the gluconeogenesis pathway, responsible for the production of glucose in the liver.[1] By inhibiting FBPase, this compound aims to reduce excessive hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes.[1][4][5][6] Primary hepatocytes are the gold standard in vitro model for studying hepatic metabolism and are an essential tool for evaluating the efficacy and mechanism of action of compounds like this compound.[7] These application notes provide detailed protocols for the use of this compound in primary hepatocyte culture to assess its effects on gluconeogenesis.
Mechanism of Action
This compound is converted in vivo to its active form, MB07729, which allosterically inhibits FBPase.[3][8] This inhibition reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in the gluconeogenic pathway. The expected downstream effects in primary hepatocytes include a decrease in glucose production and potential alterations in the expression of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). The inhibition of gluconeogenesis by FBPase inhibitors can also have broader effects on hepatic metabolism, potentially influencing pathways such as glycolysis and lipid metabolism.
Data Presentation
The following tables present hypothetical, yet expected, quantitative data from key experiments with this compound in primary hepatocyte culture. These tables are intended to serve as a guide for experimental design and data interpretation.
Table 1: Dose-Dependent Inhibition of Glucose Production by this compound in Primary Human Hepatocytes
| This compound Concentration (nM) | Glucose Production (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 85 | 4.8 |
| 30 | 62 | 3.9 |
| 100 | 41 | 3.1 |
| 300 | 25 | 2.5 |
| 1000 | 18 | 2.1 |
Table 2: Effect of this compound on Gluconeogenic Gene Expression in Primary Human Hepatocytes
| Treatment (24 hours) | PEPCK mRNA Expression (Fold Change vs. Vehicle) | G6Pase mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (100 nM) | 0.65 | 0.72 |
| Forskolin (10 µM) | 4.50 | 3.80 |
| This compound (100 nM) + Forskolin (10 µM) | 2.10 | 2.50 |
Table 3: Cytotoxicity of this compound in Primary Human Hepatocytes (48-hour incubation)
| This compound Concentration (µM) | Cell Viability (% of Vehicle Control) | LDH Release (% of Maximum) |
| 0 (Vehicle) | 100 | 5 |
| 1 | 98 | 6 |
| 10 | 95 | 8 |
| 50 | 92 | 12 |
| 100 | 88 | 18 |
Experimental Protocols
Protocol 1: Culture of Primary Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte culture medium
-
Collagen-coated cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 - 1 x 10^6 viable cells/mL).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 4-6 hours to allow for cell attachment.
-
After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed hepatocyte culture medium.
Protocol 2: Glucose Production Assay
Materials:
-
Primary hepatocytes cultured in collagen-coated plates
-
Glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., glucagon or forskolin)
-
Glucose assay kit
Procedure:
-
After overnight culture, wash the hepatocyte monolayer twice with warm PBS.
-
Replace the culture medium with glucose-free DMEM containing gluconeogenic substrates.
-
Add the desired concentrations of this compound or vehicle control to the wells. For stimulation of gluconeogenesis, a positive control like glucagon (100 nM) or forskolin (10 µM) can be added.
-
Incubate the plates at 37°C for 3-6 hours.
-
At the end of the incubation, collect a sample of the culture medium from each well.
-
Measure the glucose concentration in the collected medium using a commercially available glucose assay kit, following the manufacturer's instructions.
-
Normalize the glucose production to the total protein content of the cells in each well.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
Primary hepatocytes treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PEPCK, G6Pase, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Treat cultured primary hepatocytes with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and specific primers for the target genes (PEPCK, G6Pase) and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 4: Cell Viability and Cytotoxicity Assays
MTT Assay for Cell Viability:
-
After treating hepatocytes with this compound for the desired time, remove the culture medium.
-
Add MTT solution (e.g., 0.5 mg/mL in culture medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity:
-
After the treatment period, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength to determine the amount of LDH released into the medium.
Visualizations
Caption: this compound inhibits FBPase in the gluconeogenesis pathway.
Caption: Workflow for evaluating this compound in primary hepatocytes.
Conclusion
This compound presents a targeted approach to reducing hepatic glucose production by inhibiting FBPase. The use of primary hepatocyte cultures provides a physiologically relevant in vitro system to characterize the efficacy, potency, and potential cytotoxicity of this compound. The protocols and expected data outlined in these application notes serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound for the treatment of type 2 diabetes.
References
- 1. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
- 2. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 3. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and pharmaceutical practice for the use of hepatocytes in metabolism, enzyme induction, transporter, clearance, and hepatotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: FBPase Activity Assay Using MB-07803
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for glucose production in the liver.[1] It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate.[2] As a key rate-limiting step, FBPase is a significant therapeutic target for type 2 diabetes, where excessive hepatic glucose production is a major contributor to hyperglycemia.[3][4] MB-07803 is an orally available prodrug of a potent, noncompetitive inhibitor of FBPase, making it a valuable research tool for studying gluconeogenesis and a potential therapeutic agent.[5][6] These application notes provide a detailed protocol for performing an FBPase activity assay to evaluate the inhibitory effects of this compound.
Principle of the Assay
The FBPase activity is quantified by measuring the amount of inorganic phosphate (Pi) produced from the enzymatic hydrolysis of fructose-1,6-bisphosphate. This protocol employs a colorimetric method, where the liberated phosphate reacts with a malachite green-based reagent to form a colored complex. The intensity of this color, which is directly proportional to the amount of phosphate produced, is measured by absorbance spectroscopy. The inhibitory potential of this compound is determined by measuring the decrease in FBPase activity across a range of inhibitor concentrations.
Involved Signaling Pathway
Caption: FBPase is a key regulatory point in the gluconeogenesis pathway.
Experimental Protocols
Materials and Reagents
-
Recombinant Human FBPase
-
This compound
-
Fructose-1,6-bisphosphate (FBP)
-
HEPES buffer
-
Magnesium Chloride (MgCl₂)
-
EDTA
-
Bovine Serum Albumin (BSA)
-
Malachite Green Phosphate Assay Kit
-
Phosphate Standard
-
96-well clear microplates
-
Microplate reader
Experimental Workflow
Caption: A stepwise workflow for the FBPase inhibition assay.
Assay Buffer Preparation
Prepare the assay buffer consisting of 50 mM HEPES (pH 7.4), 150 mM KCl, 2 mM MgCl₂, 1 mM EDTA, and 0.01% BSA.
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in the assay buffer to achieve the desired final concentrations for the assay.
-
FBPase Working Solution: Dilute the FBPase enzyme in the assay buffer to a final concentration that yields a linear reaction rate for at least 30 minutes.
-
FBP Substrate Solution: Prepare a stock solution of Fructose-1,6-bisphosphate in the assay buffer. The final concentration in the assay should be at or near the Km value for FBPase.
Assay Procedure
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of the serially diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of the FBPase working solution to each well.
-
Gently tap the plate to mix and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of the FBP substrate solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent.
-
Incubate for an additional 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
Phosphate Standard Curve
-
Prepare a series of dilutions of the phosphate standard in the assay buffer.
-
Add 100 µL of each standard concentration to separate wells.
-
Add 100 µL of the Malachite Green reagent to each standard well.
-
Incubate and measure the absorbance as described above.
-
Plot the absorbance values against the known phosphate concentrations to generate a standard curve.
Data Presentation
The amount of phosphate produced in each reaction well is calculated using the linear regression equation derived from the phosphate standard curve. The percentage of FBPase inhibition is then calculated for each this compound concentration.
Table 1: Example Data for FBPase Inhibition by this compound
| This compound (nM) | Absorbance (620 nm) | Phosphate (nmol) | % Inhibition |
| 0 (Control) | 0.950 | 12.5 | 0 |
| 10 | 0.855 | 11.2 | 10.4 |
| 30 | 0.713 | 9.3 | 25.6 |
| 100 | 0.475 | 6.2 | 50.4 |
| 300 | 0.238 | 3.1 | 75.2 |
| 1000 | 0.105 | 1.4 | 88.8 |
Note: This data is for illustrative purposes only. Actual results may vary.
The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Logical Relationships in the Assay
Caption: The logical progression from experimental variables to the final IC50 value.
This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of this compound on FBPase. The described colorimetric assay is a straightforward and sensitive method suitable for characterizing enzyme inhibitors and can be adapted for high-throughput screening. Accurate determination of the IC₅₀ value is essential for evaluating the potency of FBPase inhibitors in the context of drug discovery and development for type 2 diabetes.
References
- 1. This compound | C24H37N4O7PS | CID 24770445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes - BioSpace [biospace.com]
- 4. books.rsc.org [books.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mybiosource.com [mybiosource.com]
In Vivo Efficacy of MB-07803: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MB-07803 is a second-generation, orally available inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. By inhibiting FBPase, this compound is designed to reduce excessive hepatic glucose production, a major contributor to hyperglycemia in type 2 diabetes. Preclinical studies and early clinical trials have suggested that this compound has a superior preclinical and pharmacokinetic profile compared to its predecessor compounds. This document provides an overview of the likely in vivo efficacy studies for this compound, including representative protocols and data presentation formats, based on available information for FBPase inhibitors and common animal models of type 2 diabetes.
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory point in gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose in the liver. In individuals with type 2 diabetes, this pathway is often dysregulated, leading to elevated fasting and postprandial blood glucose levels. This compound is a potent and selective inhibitor of FBPase, developed to offer a therapeutic approach to control hyperglycemia independent of insulin secretion or sensitivity. While specific in vivo efficacy data for this compound from preclinical animal studies are not widely published, this document outlines the probable methodologies used to assess its therapeutic potential, based on studies of similar FBPase inhibitors and established animal models.
Mechanism of Action
This compound acts as a prodrug that is converted to its active form, which then non-competitively inhibits FBPase. This inhibition reduces the rate of gluconeogenesis, thereby lowering the output of glucose from the liver into the bloodstream.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
In Vivo Efficacy Studies: Representative Protocols
The following protocols are representative of the types of in vivo studies likely conducted to evaluate the efficacy of this compound in a relevant animal model of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat.
Animal Model
-
Species: Rat
-
Strain: Zucker diabetic fatty (ZDF) - obese, insulin-resistant, and hyperglycemic.
-
Age: 8-10 weeks at the start of the study.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified for fasting.
Experimental Workflow
Figure 2: General experimental workflow for in vivo efficacy testing.
Protocol 1: Evaluation of Fasting Blood Glucose Reduction
Objective: To determine the effect of this compound on fasting blood glucose levels in ZDF rats.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
ZDF rats (n=8-10 per group)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize ZDF rats for at least one week before the start of the experiment.
-
Baseline Measurement: After an overnight fast (16 hours), measure baseline fasting blood glucose from a tail snip.
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle, this compound at 10, 30, and 100 mg/kg).
-
Dosing: Administer this compound or vehicle via oral gavage once daily for a specified period (e.g., 14 or 28 days).
-
Monitoring: Monitor body weight and food/water intake daily.
-
Fasting Blood Glucose Measurement: On specified days (e.g., Day 7, 14, 21, 28), measure fasting blood glucose after an overnight fast, prior to the daily dose.
-
Data Analysis: Analyze the change in fasting blood glucose from baseline for each treatment group compared to the vehicle control.
Expected Outcome: A dose-dependent reduction in fasting blood glucose in the this compound treated groups compared to the vehicle group.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose tolerance in ZDF rats.
Materials:
-
This compound
-
Vehicle control
-
D-glucose solution (e.g., 2 g/kg body weight)
-
ZDF rats (n=8-10 per group)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Treatment Period: Administer this compound or vehicle daily for a predetermined period (e.g., 14 or 28 days).
-
Fasting: On the day of the OGTT, fast the animals overnight (16 hours).
-
Final Dose: Administer the final dose of this compound or vehicle.
-
Baseline Glucose: One hour after the final dose, measure baseline blood glucose (t=0).
-
Glucose Challenge: Immediately after the baseline measurement, administer a glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time for each group. Calculate the area under the curve (AUC) for glucose excursion and compare between treatment groups.
Expected Outcome: A reduction in the glucose excursion and a lower AUC in the this compound treated groups, indicating improved glucose tolerance.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables illustrate how such data would be structured for clear presentation and comparison.
Table 1: Effect of this compound on Fasting Blood Glucose in ZDF Rats (Representative Data)
| Treatment Group | Dose (mg/kg) | Baseline FBG (mg/dL) | Day 14 FBG (mg/dL) | % Change from Baseline |
| Vehicle | - | 255 ± 15 | 260 ± 18 | +1.9% |
| This compound | 10 | 252 ± 12 | 220 ± 14 | -12.7% |
| This compound | 30 | 258 ± 16 | 185 ± 11** | -28.3% |
| This compound | 100 | 254 ± 13 | 150 ± 9*** | -40.9% |
| Data are represented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. |
Table 2: Oral Glucose Tolerance Test (OGTT) in ZDF Rats Treated with this compound (Representative Data)
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) |
| Vehicle | - | 45000 ± 3500 |
| This compound | 30 | 32000 ± 2800** |
| This compound | 100 | 25000 ± 2100*** |
| *Data are represented as mean ± SEM. **p<0.01, **p<0.001 vs. Vehicle. |
Conclusion
This compound represents a promising therapeutic agent for the treatment of type 2 diabetes by targeting the inhibition of hepatic gluconeogenesis. The in vivo efficacy studies, likely conducted in animal models such as the ZDF rat, would be crucial in establishing its glucose-lowering effects and its potential for improving glucose tolerance. The protocols and data presentation formats provided here serve as a guide for researchers in the design and interpretation of such studies for novel FBPase inhibitors. Further publication of the specific preclinical data for this compound would be invaluable to the scientific community.
Application Notes and Protocols: MB-07803 Treatment in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07803 is a second-generation inhibitor of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway.[1] FBPase catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a rate-limiting step in the synthesis of glucose in the liver.[2] Inhibition of FBPase is a therapeutic strategy aimed at reducing excessive endogenous glucose production, a hallmark of type 2 diabetes.[1][2][3] Given the close relationship between obesity and type 2 diabetes, investigating the effects of FBPase inhibitors like this compound in diet-induced obesity (DIO) models is of significant interest.
These application notes provide a comprehensive overview of the potential effects of this compound in DIO models, based on the known mechanism of action of FBPase inhibitors and preclinical studies of related compounds. Detailed protocols for conducting such studies are also provided.
Mechanism of Action: FBPase Inhibition
FBPase is a critical regulatory point in gluconeogenesis. By inhibiting this enzyme, this compound is expected to decrease the rate of new glucose synthesis in the liver. This can lead to lower blood glucose levels, particularly in the fasting state.[3] The primary therapeutic target for this class of drugs has been hyperglycemia in type 2 diabetes.[1][2][4]
However, the role of hepatic FBPase in the broader context of energy balance and obesity is complex. Preclinical studies have revealed that while FBPase inhibition effectively lowers blood glucose, its effects on body weight and food intake may be counterintuitive. Research has shown that pharmacologic inhibition of FBPase can lead to an increase in food intake and body weight in obese animal models.[5] Conversely, overexpression of liver FBPase has been associated with reduced adiposity and food consumption.[6][7][8] This suggests that hepatic FBPase may have a novel role in regulating appetite and body weight, potentially through signaling pathways that influence hunger and satiety cues.[5][6][7]
Signaling Pathway of FBPase in Hepatic Metabolism
References
- 1. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Liver Fructose-1,6-Bisphosphatase in Regulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. The role of liver fructose-1,6-bisphosphatase in regulating appetite and adiposity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine the Potency of MB-07803, a Fructose-1,6-Bisphosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07803 is a potent and selective inhibitor of Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway.[1][2][3] FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in the synthesis of glucose from non-carbohydrate precursors. Inhibition of FBPase is a therapeutic strategy to reduce excessive endogenous glucose production, particularly relevant in the context of type 2 diabetes.[4][5] These application notes provide detailed protocols for cell-based assays to quantify the potency of this compound by measuring its inhibitory effect on gluconeogenesis in hepatocytes.
The primary method described is a glucose production assay using either primary hepatocytes or the human hepatoma cell line, HepG2. This assay measures the amount of glucose produced by the cells from gluconeogenic precursors, such as lactate and pyruvate. The inhibitory activity of this compound is determined by quantifying the reduction in glucose output in the presence of the compound.
Signaling Pathway: Hormonal Regulation of Gluconeogenesis
The production of glucose in hepatocytes is tightly regulated by hormones. Glucagon and glucocorticoids stimulate gluconeogenesis, while insulin inhibits it. This compound acts directly on FBPase, an enzyme downstream of these signaling cascades.
Experimental Protocols
Protocol 1: Glucose Production Assay in HepG2 Cells
This protocol describes the measurement of gluconeogenesis in the human hepatoma cell line HepG2.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
DMEM with high glucose (4.5 g/L)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glucose-free DMEM (without phenol red)
-
Sodium Lactate
-
Sodium Pyruvate
-
This compound
-
Dexamethasone
-
8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (cpt-cAMP)
-
Phosphate Buffered Saline (PBS)
-
Glucose Oxidase Assay Kit
-
BCA Protein Assay Kit
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM with high glucose supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and reach 80-90% confluency.
-
-
Cell Starvation:
-
Wash the cells twice with warm PBS.
-
Replace the culture medium with glucose-free DMEM and incubate for 16-24 hours to deplete intracellular glycogen stores.
-
-
Compound Treatment and Gluconeogenesis Induction:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a glucose production buffer consisting of glucose-free DMEM supplemented with 10 mM Sodium Lactate and 1 mM Sodium Pyruvate.
-
Prepare a stimulation solution by adding Dexamethasone (1 µM) and cpt-cAMP (100 µM) to the glucose production buffer.
-
Pre-incubate the starved cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in glucose production buffer for 1 hour. Include a vehicle control (DMSO).
-
After pre-incubation, add the stimulation solution to induce gluconeogenesis.
-
-
Glucose Measurement:
-
Incubate the cells for 3-6 hours at 37°C.
-
Collect the supernatant from each well for glucose measurement.
-
Determine the glucose concentration in the supernatant using a glucose oxidase assay kit according to the manufacturer's instructions.
-
-
Data Normalization:
-
After collecting the supernatant, wash the cells with PBS.
-
Lyse the cells and determine the total protein concentration using a BCA protein assay kit.
-
Normalize the glucose concentration to the total protein content for each well.
-
Protocol 2: Glucose Production Assay in Primary Hepatocytes
For a more physiologically relevant system, primary hepatocytes can be used.
Materials:
-
Primary hepatocytes (human, rat, or mouse)
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium (e.g., Williams' E Medium)
-
All other reagents as listed in Protocol 1.
Procedure:
-
Cell Plating:
-
Plate cryopreserved or freshly isolated primary hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach for 4-6 hours.
-
-
Assay Procedure:
-
Follow the same steps for cell starvation, compound treatment, gluconeogenesis induction, glucose measurement, and data normalization as described in Protocol 1. The incubation times and concentrations of stimulants may need to be optimized for the specific type of primary hepatocytes used.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the potency of this compound.
Data Presentation
The potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50). The results should be presented in a clear, tabular format.
Table 1: Inhibition of Glucose Production in HepG2 Cells by this compound
| This compound (µM) | Glucose Production (µg/mg protein) | % Inhibition |
| 0 (Vehicle) | 150.2 ± 8.5 | 0 |
| 0.01 | 135.8 ± 7.2 | 9.6 |
| 0.1 | 98.1 ± 5.4 | 34.7 |
| 1 | 55.6 ± 4.1 | 63.0 |
| 10 | 22.3 ± 2.9 | 85.1 |
| 100 | 10.1 ± 1.5 | 93.3 |
| IC50 (µM) | 0.45 |
Data are presented as mean ± SD from a representative experiment performed in triplicate.
Conclusion
The described cell-based assays provide a robust and reliable method for determining the potency of the FBPase inhibitor, this compound. The glucose production assay in either HepG2 cells or primary hepatocytes offers a physiologically relevant system to quantify the compound's inhibitory effect on gluconeogenesis. Adherence to these detailed protocols will ensure reproducible and accurate assessment of this compound potency for research and drug development purposes.
References
- 1. This compound | C24H37N4O7PS | CID 24770445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes - BioSpace [biospace.com]
- 5. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MB-07803 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with MB-07803 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is an orally available prodrug of a potent, noncompetitive inhibitor of fructose 1,6-bisphosphatase (FBPase), identified as MB07729.[1] As a prodrug, it is designed for improved absorption in vivo, which often implies that the compound itself may have limited aqueous solubility. For in vitro experiments, achieving a stable and soluble solution in aqueous buffers is critical for accurate and reproducible results.
Q2: What is the known solvent for this compound?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[1]
Q3: Why might this compound precipitate when diluted from a DMSO stock into an aqueous buffer?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound, while soluble in the organic solvent, is not soluble at the desired concentration in the final aqueous solution. The small amount of DMSO carried over may not be sufficient to keep the compound in solution.
Q4: Can the type of aqueous buffer affect the solubility of this compound?
Yes, the composition of the aqueous buffer can significantly impact the solubility of a compound. Factors such as pH, ionic strength, and the presence of specific ions can either enhance or decrease solubility.
Q5: How should I store this compound?
This compound powder should be stored at -20°C for up to 3 years.[1] Once dissolved, the solution should be stored at -20°C for up to 6 months.[1]
Troubleshooting Guide for this compound Solubility in Aqueous Buffers
This guide provides a systematic approach to address solubility challenges with this compound in your experiments.
Initial Preparation and Observation
The first step is to carefully prepare your this compound stock solution and observe its behavior upon dilution.
Experimental Protocol: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution in DMSO: Add an appropriate volume of high-purity DMSO to the powder to create a concentrated stock solution (e.g., 10 mM, 50 mM).
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particulates.
Troubleshooting Steps
If you observe precipitation upon diluting the DMSO stock into your aqueous buffer, follow these steps:
Step 1: Adjusting the Final Concentration
The simplest solution may be that the desired final concentration of this compound is too high for the chosen aqueous buffer.
-
Action: Perform a concentration-response curve to determine the maximum soluble concentration of this compound in your buffer. Start with a lower final concentration and gradually increase it.
Step 2: Modifying the Aqueous Buffer
The properties of your aqueous buffer can be adjusted to improve solubility.
-
pH: Experiment with a range of pH values for your buffer. Some compounds are more soluble at a specific pH.
-
Ionic Strength: Vary the salt concentration (e.g., NaCl) in your buffer.
-
Buffer System: If using Phosphate-Buffered Saline (PBS), consider switching to an alternative buffer system such as Tris or HEPES.
Step 3: Utilizing Solubilizing Excipients
If adjusting the buffer is insufficient, consider adding a solubilizing agent.
-
Action: Test the addition of small amounts of excipients to your aqueous buffer. Common choices include:
-
Pluronic F-68: A non-ionic surfactant.
-
Tween 80: A polysorbate surfactant.
-
Polyethylene glycol (PEG): A polymer that can increase solubility.
-
Experimental Protocol: Testing Solubilizing Excipients
-
Prepare your aqueous buffer with varying concentrations of the chosen excipient (e.g., 0.1%, 0.5%, 1%).
-
Add your this compound DMSO stock to the excipient-containing buffer.
-
Observe for precipitation immediately and after a period of incubation (e.g., 1 hour, 24 hours) at the experimental temperature.
Data Presentation
Use the following tables to record your experimental findings and identify the optimal conditions for solubilizing this compound.
Table 1: this compound Solubility in Different Aqueous Buffers
| Buffer System | pH | Ionic Strength (mM) | Maximum Soluble Concentration of this compound (µM) | Observations (e.g., Precipitation, Clarity) |
| PBS | 7.4 | 150 | ||
| Tris-HCl | 7.4 | 150 | ||
| HEPES | 7.4 | 150 | ||
| User Defined |
Table 2: Effect of Solubilizing Excipients on this compound Solubility in Selected Buffer
| Excipient | Concentration (%) | Maximum Soluble Concentration of this compound (µM) | Observations (e.g., Precipitation, Clarity) |
| Pluronic F-68 | 0.1 | ||
| Pluronic F-68 | 0.5 | ||
| Tween 80 | 0.1 | ||
| Tween 80 | 0.5 | ||
| PEG 400 | 1 | ||
| User Defined |
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the decision-making process for addressing this compound solubility issues.
Caption: Initial experimental workflow for preparing this compound working solutions.
Caption: Step-by-step troubleshooting guide for this compound solubility issues.
References
Optimizing MB-07803 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MB-07803 in cell-based assays. This compound is a selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway.[1] Proper concentration selection is critical for obtaining accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted to its active form, MB07729. This active compound is a potent and selective noncompetitive inhibitor of fructose-1,6-bisphosphatase (FBPase). FBPase is a critical regulatory enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver. By inhibiting FBPase, this compound reduces hepatic glucose production.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: While specific optimal concentrations are cell-type dependent, a good starting point can be derived from the in vitro potency of the active form, MB07729. MB07729 has a reported EC50 of 140 nM. Therefore, a concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: How can I assess the effect of this compound on cell viability?
A4: A cell viability assay, such as the MTT or MTS assay, should be performed. This will help determine the cytotoxic potential of this compound on your specific cell line and establish a non-toxic working concentration range for subsequent functional assays.
Q5: How do I measure the inhibitory effect of this compound on gluconeogenesis in a cell-based assay?
A5: A common method is to use primary hepatocytes or a suitable liver cell line and measure glucose production in the presence of gluconeogenic precursors like lactate and pyruvate. The protocol section below provides a detailed procedure for this assay.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound | Compound inactivity: Improper storage or handling may have degraded the compound. | Ensure this compound is stored as recommended (typically at -20°C). Prepare fresh stock solutions. |
| Sub-optimal concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). | |
| Low FBPase expression: The cell line used may not express FBPase at a high enough level. | Confirm FBPase expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to have high gluconeogenic activity, such as primary hepatocytes or HepG2 cells. | |
| Prodrug conversion: The cells may have low activity of the enzyme(s) required to convert this compound to its active form. | Consider using the active metabolite, MB07729, if available. | |
| High cell toxicity observed | Concentration too high: The concentration of this compound may be cytotoxic. | Perform a cell viability assay (e.g., MTT) to determine the IC50 for cytotoxicity and select concentrations for functional assays that are well below this value. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experiments. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline and may need to be optimized for your specific cell line.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Include a vehicle-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Gluconeogenesis Assay in Primary Hepatocytes
This protocol outlines the measurement of glucose production from gluconeogenic precursors.
Materials:
-
Primary hepatocytes or a suitable liver cell line (e.g., HepG2)
-
Collagen-coated plates
-
Glucose-free DMEM
-
Gluconeogenic substrates (e.g., sodium lactate and sodium pyruvate)
-
This compound
-
DMSO
-
Glucose assay kit
Procedure:
-
Seed primary hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
Wash the cells twice with PBS to remove any residual glucose.
-
Incubate the cells in glucose-free DMEM for 2 hours to deplete intracellular glycogen stores.
-
Replace the medium with fresh glucose-free DMEM containing gluconeogenic substrates (e.g., 10 mM sodium lactate and 1 mM sodium pyruvate).
-
Add various concentrations of this compound (prepared from a DMSO stock) to the appropriate wells. Include a vehicle-only control.
-
Incubate the plate for 3-6 hours.
-
Collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a commercially available glucose assay kit, following the manufacturer's instructions.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 98.7 ± 4.8 |
| 0.1 | 95.3 ± 6.1 |
| 1 | 89.1 ± 5.5 |
| 10 | 62.4 ± 7.3 |
| 100 | 15.8 ± 3.9 |
Table 2: Example Data for this compound Inhibition of Gluconeogenesis
| This compound Concentration (µM) | Glucose Production (µg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 50.2 ± 3.5 | 0 |
| 0.01 | 45.1 ± 2.9 | 10.2 |
| 0.1 | 32.6 ± 3.1 | 35.1 |
| 1 | 15.8 ± 2.4 | 68.5 |
| 10 | 8.1 ± 1.9 | 83.9 |
Visualizations
Caption: Mechanism of action of this compound in the gluconeogenesis pathway.
Caption: Troubleshooting workflow for a lack of this compound effect.
References
Preventing MB-07803 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, use, and troubleshooting of MB-07803 in experimental setups. Our aim is to help you mitigate degradation and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway.[1][2] It is an orally available prodrug of the potent, noncompetitive inhibitor MB07729.[3] By inhibiting FBPase, this compound reduces hepatic glucose production, making it a potential therapeutic agent for type 2 diabetes.[1][2]
Q2: What are the primary causes of this compound degradation in experimental settings?
A2: The primary degradation pathway for this compound, a phosphoramidate prodrug, is hydrolysis of the phosphoramidate (P-N) bond. This hydrolysis is sensitive to pH, with increased degradation typically observed under acidic conditions. The presence of certain enzymes, such as phosphoramidases in cellular lysates or serum, will also catalyze the conversion of the prodrug to its active form and other metabolites.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of this compound. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| Solution (in DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q4: My experimental results with this compound are inconsistent. What are the common causes?
A4: Inconsistent results can arise from several factors:
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound. Always use freshly prepared solutions or properly stored aliquots.
-
Incomplete Prodrug Conversion: The conversion of this compound to its active form, MB07729, is enzyme-dependent. Variability in enzyme activity in your experimental system (e.g., cell lysates, serum) can lead to inconsistent levels of the active inhibitor.
-
Solubility Issues: While soluble in DMSO, this compound may precipitate in aqueous buffers if the final DMSO concentration is too high. Ensure proper mixing and visually inspect for precipitates.
-
Assay Variability: Inconsistencies in cell density, incubation times, and reagent concentrations can all contribute to variable results.
Troubleshooting Guides
Issue 1: Loss of Inhibitory Activity
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | 1. Prepare a fresh stock solution of this compound from powder. 2. Ensure the DMSO used is anhydrous. 3. Aliquot the new stock solution into single-use vials and store at -20°C. |
| Degradation in Working Solution | 1. Prepare working solutions fresh for each experiment. 2. Minimize the time the compound spends in aqueous buffers before being added to the assay. 3. Check the pH of your assay buffer; prolonged exposure to acidic conditions can accelerate hydrolysis. |
| Incorrect Prodrug Conversion | 1. Ensure your in vitro system contains the necessary enzymes (esterases and phosphoramidases) for conversion to the active form. 2. If using purified FBPase, consider pre-incubating this compound with a liver homogenate or S9 fraction to facilitate conversion, followed by protein removal before adding to the enzyme assay. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Precipitation of Compound | 1. Visually inspect all solutions for precipitates, especially after dilution into aqueous buffers. 2. Reduce the final concentration of this compound. 3. Increase the final DMSO concentration slightly, ensuring it remains compatible with your experimental system (typically ≤ 0.5%). |
| Inconsistent Cell Seeding | 1. Use a cell counter to ensure accurate cell numbers. 2. Ensure even cell distribution when plating. |
| Pipetting Errors | 1. Calibrate your pipettes regularly. 2. Use fresh pipette tips for each replicate. |
Experimental Protocols
Protocol 1: In Vitro Fructose-1,6-Bisphosphatase (FBPase) Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on FBPase.
Materials:
-
Human recombinant FBPase
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM EDTA, 0.2 mM NADH
-
Coupling Enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase
-
Substrate: Fructose-1,6-bisphosphate
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
Add the FBPase enzyme and coupling enzymes to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Immediately begin kinetic reading of absorbance at 340 nm every minute for 30 minutes.
-
Calculate the rate of NADH depletion and determine the IC₅₀ value for this compound.
Protocol 2: Analysis of this compound Degradation by HPLC
This protocol provides a framework for assessing the stability of this compound under different conditions.
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Buffers of varying pH (e.g., pH 3, 5, 7.4, 9)
Procedure:
-
Prepare a solution of this compound in a chosen buffer at a known concentration.
-
Incubate the solution under desired stress conditions (e.g., 37°C).
-
At various time points, inject an aliquot of the solution onto the HPLC system.
-
Elute the compounds using a gradient of Mobile Phase B (e.g., 10-90% over 20 minutes).
-
Monitor the chromatogram at an appropriate wavelength (e.g., 260 nm).
-
Quantify the peak area of the parent this compound peak over time to determine the degradation rate and half-life.
Visualizations
Caption: Workflow for an in vitro FBPase inhibition assay.
Caption: Inhibition of Gluconeogenesis by this compound.
References
Troubleshooting inconsistent results with MB-07803
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MB-07803 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available prodrug of MB07729, a potent and noncompetitive inhibitor of fructose 1, 6-bisphosphatase (FBPase).[1] FBPase is a key regulatory enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver.[2][3] By inhibiting FBPase, this compound ultimately reduces hepatic glucose production.[3]
Q2: What is the active form of this compound and what is its potency?
A2: The active form of this compound is MB07729. It has a reported EC50 of 140 nM for the inhibition of fructose 1, 6-bisphosphatase (FBPase).[1]
Q3: In what solvent is this compound soluble?
A3: this compound is soluble in DMSO.[1]
Q4: What is the primary application of this compound in research?
A4: this compound is primarily used in studies investigating the gluconeogenesis pathway and as a potential therapeutic agent for type 2 diabetes.[2][3]
Troubleshooting Guide for Inconsistent Results
Inconsistent results when using this compound can arise from various factors related to the experimental setup, reagents, and the inhibitor itself. This guide provides a structured approach to identifying and resolving common issues.
Quantitative Data Summary
| Compound | Parameter | Value | Notes |
| MB07729 (active form) | EC50 | 140 nM | Potency for FBPase inhibition.[1] |
| This compound | Solubility | Soluble | In DMSO.[1] |
Common Causes of Inconsistent Results and Solutions
| Potential Cause | Recommended Solution |
| Inhibitor Preparation and Storage | |
| Improper Storage | Store this compound stock solutions at -20°C for up to 6 months. For powdered form, store at -20°C for up to 3 years. Avoid repeated freeze-thaw cycles.[1] |
| Incorrect Dilutions | Prepare fresh serial dilutions for each experiment from a recently prepared stock solution. Use a calibrated pipette and ensure thorough mixing. |
| Assay Conditions | |
| Sub-optimal Buffer pH | Verify that the pH of the assay buffer is within the optimal range for FBPase activity. |
| Incorrect Temperature | Ensure the assay is performed at a consistent and optimal temperature for FBPase. |
| Enzyme and Substrate Issues | |
| Inactive Enzyme | Use a fresh aliquot of FBPase for each experiment. Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Ensure the substrate has been stored correctly according to the manufacturer's instructions. |
| Assay Protocol | |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps and ensure consistency across all wells and plates. |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing and inaccurate volumes. |
| Data Analysis | |
| Inappropriate Curve Fitting | Use a suitable non-linear regression model to calculate IC50 or EC50 values. Ensure sufficient data points are included to accurately define the top and bottom plateaus of the curve. |
Experimental Protocols
Detailed Protocol: In Vitro Fructose 1,6-Bisphosphatase (FBPase) Inhibition Assay
This protocol is adapted from commercially available FBPase activity assay kits and is suitable for determining the inhibitory potential of this compound.[4][5]
Materials:
-
Recombinant human FBPase
-
This compound
-
Fructose 1,6-bisphosphate (substrate)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM KCl, 10 mM MgCl2, 1 mM EGTA)
-
Coupled enzyme system (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)
-
NADP+
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Reaction Mix Preparation: Prepare a master mix containing the assay buffer, FBPase, the coupled enzyme system, and NADP+.
-
Assay Reaction:
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding the substrate, fructose 1,6-bisphosphate.
-
-
Data Collection: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time (kinetic read). This corresponds to the production of NADPH.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the reaction rates against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: The role of this compound in the Gluconeogenesis Pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
MB-07803 off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MB-07803 in cellular models. The content is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target and on-target related adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally available prodrug of a potent, noncompetitive inhibitor of fructose 1, 6-bisphosphatase (FBPase), known as MB07729.[1] FBPase is a key regulatory enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver.[2] By inhibiting FBPase, this compound is designed to reduce hepatic glucose production.[2]
Q2: What is the primary known liability of FBPase inhibitors like this compound?
The first-generation FBPase inhibitor, MB06322 (CS-917), was reported to be associated with modest elevations in lactic acid.[3] A combination study of MB06322 with metformin was associated with two cases of lactic acidosis.[3] This is thought to be due to an additive or synergistic effect on mitochondrial oxidative capacity.[3][4] While this compound was developed to have an improved safety profile, monitoring for lactate accumulation in cellular models is recommended, especially when combining with other drugs that affect cellular metabolism.[4]
Q3: What are the key potency values for this compound and its active metabolite?
This compound is a prodrug that is converted to the active FBPase inhibitor MB07729.
| Compound | Target | Potency (EC50) |
| MB07729 (active form) | Fructose 1, 6-bisphosphatase (FBPase) | 140 nM[1] |
Troubleshooting Guides
Issue 1: Increased Lactate Levels or Media Acidification
Question: After treating my cells with this compound, I've observed a significant increase in lactate concentration in the culture media and a corresponding drop in pH. Is this an off-target effect?
Answer: This is likely an on-target related effect. This compound inhibits FBPase, a key enzyme in gluconeogenesis. This can lead to an accumulation of upstream metabolites, including lactate. This effect may be more pronounced in cell types that have active gluconeogenesis or when cells are cultured in media that promotes a glycolytic state. The first-generation FBPase inhibitor was associated with elevations in lactic acid.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased lactate.
Experimental Protocol: Lactate Production Assay
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Include a positive control if available (e.g., a known inhibitor of mitochondrial respiration like rotenone).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Sample Collection: Collect a sample of the culture medium from each well.
-
Lactate Measurement: Use a commercial lactate assay kit (e.g., colorimetric or fluorometric) to measure the lactate concentration in the collected media, following the manufacturer's instructions.
-
Data Normalization: Normalize the lactate concentration to the cell number or total protein content in each well to account for differences in cell proliferation.
Issue 2: Unexpected Cytotoxicity
Question: I am observing higher than expected cell death in my cultures treated with this compound, especially when using low-glucose media. Why might this be happening?
Answer: This could be due to the inhibition of gluconeogenesis, which is critical for some cell types to produce glucose from non-carbohydrate precursors, particularly under low-glucose conditions. By blocking this pathway with this compound, you may be inducing metabolic stress and subsequent cell death.
Logical Relationship of FBPase Inhibition and Cytotoxicity:
Caption: FBPase inhibition leading to cytotoxicity.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Media Conditions: Prepare media with varying concentrations of glucose (e.g., high, normal, low) to assess the dependence of cytotoxicity on glucose availability.
-
Treatment: Treat the cells with a dose range of this compound in the different glucose-containing media. Include a vehicle control for each condition.
-
Incubation: Incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathway Context
The primary on-target effect of this compound is on the gluconeogenesis pathway. Understanding this pathway is key to interpreting experimental results.
Simplified Gluconeogenesis Pathway and this compound Target:
Caption: this compound inhibits FBPase in gluconeogenesis.
References
Technical Support Center: Assessing MB-07803 Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the in vitro cytotoxicity of MB-07803. Here you will find frequently asked questions, detailed troubleshooting guides, and complete experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its known mechanism of action?
This compound is a selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway responsible for glucose production in the liver.[1] By inhibiting FBPase, this compound is designed to reduce hepatic glucose production, and it has been investigated as a potential treatment for type 2 diabetes.[1] While its primary target is FBPase, it is crucial to assess its potential cytotoxic effects on various cell types to understand its safety profile.
Q2: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. Key assays include:
-
Metabolic Viability Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[2]
-
Membrane Integrity Assays (e.g., LDH Assay): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[3][4]
-
Apoptosis Assays (e.g., Annexin V/PI Staining): These assays differentiate between healthy, apoptotic, and necrotic cells, providing insights into the mechanism of cell death.[5][6]
Q3: What cell lines should I use for testing this compound cytotoxicity?
Given that this compound targets a key enzyme in hepatic gluconeogenesis, it is essential to use a relevant liver cell line, such as HepG2 (human hepatoma). It is also advisable to include a non-hepatic cell line, such as HEK293 (human embryonic kidney) or A549 (human lung carcinoma), to assess off-target cytotoxicity.
Q4: How should I prepare and handle this compound for in vitro experiments?
This compound is a small molecule inhibitor.[1] For in vitro assays, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to use a consistent and low percentage of the vehicle (e.g., <0.1% DMSO) in the final cell culture medium to avoid solvent-induced toxicity. Always include a vehicle-only control in your experiments.
Troubleshooting Guides
MTT Assay Troubleshooting
Q5: My MTT assay results show an unexpected increase in signal at high concentrations of this compound. What could be the cause?
This can be a common issue with small molecules. Here are a few potential reasons and troubleshooting steps:
-
Direct Reduction of MTT by this compound: The compound itself might have reducing properties that can convert the MTT reagent to formazan, leading to a false-positive signal.[2][7]
-
Troubleshooting Step: Run a cell-free control where you add this compound to the culture medium with the MTT reagent but without any cells. If you observe a color change, it indicates direct interference.[2] In this case, consider using an alternative viability assay like the LDH assay.
-
-
Altered Cellular Metabolism: this compound, as a metabolic inhibitor, might be altering the metabolic state of the cells in a way that increases the activity of mitochondrial dehydrogenases, leading to higher formazan production.[7]
-
Troubleshooting Step: Corroborate your MTT results with an assay that measures a different aspect of cell health, such as membrane integrity (LDH assay) or apoptosis (Annexin V/PI staining).
-
Q6: The formazan crystals are not dissolving completely, leading to inconsistent readings. How can I resolve this?
Incomplete solubilization of formazan crystals is a frequent problem that can lead to inaccurate results.[2]
-
Troubleshooting Steps:
-
Ensure you are using a sufficient volume of a suitable solubilizing agent like DMSO or an acidified isopropanol solution.[2]
-
After adding the solvent, gently agitate the plate on an orbital shaker for 15-30 minutes to aid dissolution.[2]
-
Visually inspect the wells under a microscope to confirm that all crystals have dissolved before reading the plate.
-
Troubleshooting Decision Tree for MTT Assay
Caption: Decision tree for troubleshooting unexpected MTT assay results.
LDH Assay Troubleshooting
Q7: The background LDH release in my untreated control wells is high. What could be causing this?
High background in an LDH assay can obscure the cytotoxic effects of your compound.[8]
-
Potential Causes and Solutions:
-
Serum in Culture Medium: Animal serum contains endogenous LDH, which can lead to high background absorbance.[3][8]
-
Solution: Reduce the serum concentration in your culture medium to 1-5% during the experiment or use a serum-free medium.[3]
-
-
Cell Handling: Overly vigorous pipetting during cell plating or media changes can damage cell membranes and cause premature LDH release.[3]
-
Solution: Handle cell suspensions gently and be careful during pipetting steps.
-
-
Over-confluency: Cells that are too dense can lead to spontaneous cell death and LDH release.[8]
-
Solution: Ensure you are using an optimal cell seeding density where cells are in the logarithmic growth phase.
-
-
Q8: I see significant cell death under the microscope, but the LDH release is low. Why is there a discrepancy?
This scenario suggests that the mechanism of cell death may not involve immediate membrane rupture or that the compound is interfering with the assay.
-
Potential Causes and Solutions:
-
Apoptotic Cell Death: Early-stage apoptosis may not result in significant LDH release as the cell membrane remains intact. LDH is typically released during late-stage apoptosis or necrosis.
-
Solution: Use an apoptosis-specific assay, such as Annexin V/PI staining, to investigate the cell death mechanism.
-
-
Enzyme Inhibition: It's possible that this compound or its metabolites are inhibiting the LDH enzyme itself, leading to a falsely low signal.[8]
-
Solution: To test for this, add your compound to the positive control (lysed cells) and see if the signal is reduced compared to the positive control without the compound.
-
-
Apoptosis Assay (Annexin V/PI) Troubleshooting
Q9: My flow cytometry results show a large population of cells that are both Annexin V and PI positive, even at early time points. What does this mean?
A large double-positive population usually indicates late-stage apoptosis or necrosis. If this is observed at early time points, it could be due to several factors:
-
High Compound Concentration: The concentration of this compound may be too high, causing rapid and widespread cell death through necrosis rather than a programmed apoptotic pathway.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, including lower ones, to see if you can observe a shift towards an early apoptotic (Annexin V positive, PI negative) population.
-
-
Delayed Staining Procedure: If there is a significant delay between harvesting the cells and performing the staining and analysis, cells can progress from early to late-stage apoptosis.
-
Solution: Perform the staining and flow cytometry analysis as soon as possible after cell harvesting.
-
Q10: The compensation settings for my flow cytometry seem incorrect, leading to overlapping signals. How do I set up proper compensation?
Incorrect compensation can lead to false positives and misinterpretation of results.[5]
-
Solution: It is essential to use single-stain controls to set up the compensation correctly.
-
Unstained Control: Cells with no staining to set the baseline forward and side scatter voltages.
-
Annexin V Single-Stain Control: A sample of cells induced to undergo apoptosis and stained only with the Annexin V fluorochrome.
-
PI Single-Stain Control: A sample of cells induced to undergo apoptosis/necrosis and stained only with Propidium Iodide. Use these single-stain controls to adjust the compensation settings on the flow cytometer to minimize spectral overlap between the two fluorescence channels.[5]
-
Quantitative Data Summary
The following tables present hypothetical data from in vitro cytotoxicity assays with this compound on HepG2 (liver) and HEK293 (non-liver) cell lines after a 48-hour treatment period.
Table 1: Cell Viability (MTT Assay)
| This compound Conc. (µM) | HepG2 (% Viability) | HEK293 (% Viability) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 |
| 1 | 98.2 ± 3.9 | 99.1 ± 4.8 |
| 10 | 85.1 ± 5.2 | 96.5 ± 3.7 |
| 50 | 52.3 ± 6.1 | 88.4 ± 4.2 |
| 100 | 25.7 ± 4.8 | 75.9 ± 5.5 |
| 200 | 10.4 ± 3.1 | 60.1 ± 6.3 |
Table 2: Cytotoxicity (LDH Release Assay)
| This compound Conc. (µM) | HepG2 (% Cytotoxicity) | HEK293 (% Cytotoxicity) |
| 0 (Vehicle) | 5.2 ± 1.1 | 4.8 ± 0.9 |
| 1 | 6.1 ± 1.3 | 5.3 ± 1.0 |
| 10 | 14.8 ± 2.5 | 7.1 ± 1.4 |
| 50 | 48.9 ± 4.7 | 12.3 ± 2.1 |
| 100 | 72.5 ± 5.9 | 24.6 ± 3.3 |
| 200 | 88.1 ± 6.4 | 41.2 ± 4.9 |
Table 3: Apoptosis vs. Necrosis (Annexin V/PI Assay in HepG2 cells)
| This compound Conc. (µM) | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| 0 (Vehicle) | 95.1 ± 2.2 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 10 | 88.3 ± 3.1 | 7.1 ± 1.5 | 4.6 ± 1.1 |
| 50 | 45.6 ± 4.5 | 35.8 ± 3.9 | 18.6 ± 2.8 |
| 100 | 18.2 ± 3.8 | 20.1 ± 3.1 | 61.7 ± 5.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls. Incubate for the desired time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[4][10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[10]
-
Data Analysis: Use a positive control (lysed cells) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase (avoiding EDTA if possible, as Annexin V binding is Ca²⁺-dependent).[5] Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for compensation setup.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound Induced Cytotoxicity
Caption: Hypothetical pathway of this compound cytotoxicity.
References
- 1. This compound | C24H37N4O7PS | CID 24770445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. takarabio.com [takarabio.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
MB-07803 stability testing and storage conditions
This technical support center provides guidance on the stability testing and storage of MB-07803 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and activity of this compound. The recommended storage conditions are summarized in the table below.
2. What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
3. How should I handle the product upon receipt?
This compound is shipped under conditions to ensure its stability. Small volumes of the compound may become entrapped in the seal of the product vial during shipment. To ensure full recovery of the product, briefly centrifuge the vial on a tabletop centrifuge to dislodge any liquid in the container's cap. For products shipped with dry ice, it is important to handle the package with appropriate safety precautions.
4. How many times can I freeze and thaw a solution of this compound in DMSO?
While specific data on the freeze-thaw stability of this compound is not available, it is a general best practice to minimize the number of freeze-thaw cycles for any compound in solution. For sensitive compounds, aliquoting the stock solution into single-use volumes is recommended to avoid repeated temperature fluctuations that can lead to degradation.
5. Is this compound sensitive to light?
Specific photostability data for this compound is not publicly available. As a general precaution, it is recommended to protect solutions of the compound from prolonged exposure to light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions (see Table 1). |
| Prepare fresh stock solutions from powder if the stability of the current stock is uncertain. | ||
| Inaccurate solution concentration. | Ensure the compound was fully dissolved and the solution was thoroughly mixed. | |
| Verify the calibration of pipettes and balances used for solution preparation. | ||
| Precipitate observed in the solution upon thawing | Poor solubility at lower temperatures. | Warm the solution gently in a water bath (not exceeding 37°C) and vortex to redissolve the precipitate. |
| Supersaturation of the solution. | If the precipitate does not redissolve, it may be necessary to prepare a fresh, less concentrated stock solution. | |
| Loss of compound activity over time | Chemical degradation. | Avoid multiple freeze-thaw cycles by aliquoting stock solutions. |
| Protect solutions from light and store at the recommended temperature. | ||
| Consider performing a stability study under your specific experimental conditions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Solution in DMSO | -20°C | Up to 6 months |
Experimental Protocols
General Protocol for Stability Testing of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific solvent and under defined storage conditions.
1. Materials:
- This compound powder
- High-purity solvent (e.g., DMSO)
- Calibrated analytical balance
- Volumetric flasks and calibrated pipettes
- Amber vials or clear vials with aluminum foil
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
- Controlled temperature storage units (e.g., -20°C freezer, incubators)
2. Procedure:
- Prepare a stock solution: Accurately weigh a known amount of this compound powder and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
- Aliquot the solution: Dispense the stock solution into multiple amber vials in equal volumes.
- Initial Analysis (T=0): Immediately analyze one aliquot using a validated HPLC method to determine the initial concentration and purity of the solution. This will serve as the baseline.
- Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature). For photostability testing, expose some vials to a controlled light source while keeping control vials in the dark at the same temperature.
- Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
- Sample Analysis: Allow the aliquot to equilibrate to room temperature and analyze it using the same HPLC method as the initial analysis.
- Data Analysis: Compare the concentration and purity of the stored samples to the initial (T=0) sample. A decrease in the main peak area and the appearance of new peaks may indicate degradation.
Visualizations
Caption: Workflow for a typical stability testing experiment.
Caption: Troubleshooting decision tree for inconsistent results.
Technical Support Center: FBPase Inhibition Assays with MB-07803
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the FBPase inhibitor MB-07803 in their enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its active form?
This compound is an orally available prodrug. In vivo and potentially in vitro (depending on the assay system), it is metabolically converted to its active form, MB07729, which is a potent, noncompetitive inhibitor of fructose 1,6-bisphosphatase (FBPase).[1][2][3] For in vitro enzymatic assays using purified FBPase, it is often preferable to use the active metabolite MB07729 directly to avoid variability related to the enzymatic activation of the prodrug.
Q2: What is the mechanism of action of the active inhibitor, MB07729?
MB07729 is an allosteric inhibitor of FBPase.[1][3] It does not bind to the active site but to a separate regulatory site on the enzyme, inducing a conformational change that leads to inhibition of its catalytic activity.
Q3: My FBPase inhibition with this compound is lower than expected. What are the possible reasons?
Several factors could contribute to lower than expected inhibition:
-
Prodrug Activation: If you are using this compound in an assay with purified FBPase, the necessary enzymes to convert it to the active form, MB07729, may be absent. Consider using MB07729 directly for such assays.[4][5][6][7]
-
Inhibitor Degradation: Improper storage or handling of this compound or MB07729 can lead to degradation. It is crucial to follow the storage recommendations.
-
Solubility Issues: Poor solubility of the inhibitor in the assay buffer can lead to a lower effective concentration.
-
Assay Conditions: Suboptimal pH, temperature, or incorrect concentrations of enzyme or substrate can affect the inhibitor's performance.
Q4: How should I prepare and store my this compound stock solutions?
For optimal results, follow these general guidelines for small molecule inhibitors:
-
Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO.[8]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in the assay buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) to avoid affecting enzyme activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Inhibitor precipitation | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all components in the master mix before dispensing.- Visually inspect the wells for any signs of precipitation. If observed, troubleshoot inhibitor solubility. |
| No or very low FBPase activity in control wells | - Inactive enzyme- Incorrect assay buffer composition- Degraded substrate or cofactors | - Use a fresh aliquot of FBPase and handle it on ice.- Verify the pH and composition of the assay buffer.- Prepare fresh substrate and cofactor solutions. |
| Non-linear reaction progress curves | - Substrate depletion- Product inhibition- Enzyme instability | - Reduce the enzyme concentration or the reaction time.- Consult literature for potential product inhibition of FBPase.- Ensure the enzyme is stable under the assay conditions for the duration of the experiment. |
| Inconsistent results with this compound | - Inconsistent prodrug activation | - If using cell lysates or tissue homogenates, the activity of activating enzymes can vary between preparations.- For assays with purified enzyme, switch to the active metabolite, MB07729. |
Quantitative Data Summary
The following table summarizes key quantitative data for the active FBPase inhibitor MB07729.
| Parameter | Value | Species |
| IC50 | 31 nM | Human FBPase |
| IC50 | 121 nM | Monkey FBPase |
| IC50 | 189 nM | Rat FBPase |
| EC50 (glucose production from lactate) | 140 nM | Human hepatocytes |
Data sourced from[2].
Experimental Protocols
Coupled Spectrophotometric FBPase Inhibition Assay
This protocol is a general guideline for a coupled-enzyme assay to determine the inhibitory activity of MB07729 on purified FBPase. The activity of FBPase is measured by monitoring the production of NADPH at 340 nm.
Principle:
FBPase converts fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P). F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose isomerase (PGI). Finally, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production is proportional to the FBPase activity.
Materials:
-
Purified FBPase
-
MB07729
-
Fructose-1,6-bisphosphate (FBP)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and KCl)
-
96-well UV-transparent microplate
-
Microplate reader with 340 nm absorbance measurement capability
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of MB07729 in DMSO.
-
Prepare working solutions of FBP, NADP+, PGI, and G6PDH in assay buffer.
-
-
Assay Setup:
-
Add assay buffer to each well of the 96-well plate.
-
Add the desired concentrations of MB07729 (or DMSO for the vehicle control) to the appropriate wells.
-
Add the FBPase enzyme to all wells except the "no enzyme" control.
-
Add the coupling enzymes (PGI and G6PDH) and NADP+ to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate (FBP) to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the progress curve.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Determine the percent inhibition for each concentration of MB07729 relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Visualizations
Caption: Role of FBPase in gluconeogenesis and its inhibition by MB07729.
Caption: General workflow for an FBPase inhibition assay.
Caption: A logical workflow for troubleshooting low FBPase inhibition.
References
- 1. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzyme-catalyzed activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microphysiological Drug‐Testing Platform for Identifying Responses to Prodrug Treatment in Primary Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subcutaneous prodrug formulations in vitro [pion-inc.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting MB-07803 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MB-07803.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation, orally available prodrug of a potent and selective noncompetitive inhibitor of fructose 1,6-bisphosphatase (FBPase). FBPase is a key regulatory enzyme in the gluconeogenesis pathway, which is responsible for endogenous glucose production in the liver. By inhibiting FBPase, this compound reduces hepatic glucose production, leading to lower blood glucose levels. This mechanism is independent of insulin.
Q2: What is the active form of this compound and what is its potency?
A2: this compound is the prodrug of MB07729. The active metabolite, MB07729, is a potent, noncompetitive inhibitor of FBPase with an EC50 of 140 nM.
Q3: What is the recommended starting point for determining the optimal treatment duration for this compound in a new experimental model?
A3: Based on clinical trial data, a treatment duration of at least 14 to 28 days has been shown to be effective in reducing fasting plasma glucose in patients with type 2 diabetes.[1][2][3] For preclinical animal models, such as Zucker diabetic fatty (ZDF) rats, maximal glucose-lowering effects with a similar FBPase inhibitor, CS-917, were observed between 2.5 to 5 hours after oral administration, with glucose levels returning to baseline by 10 hours.[4] Therefore, for acute studies, a time-course experiment from 1 to 10 hours post-dose is recommended. For chronic studies, a duration of at least 14 days should be considered to observe significant changes in glycemic control.
Q4: What are the expected outcomes of this compound treatment in terms of blood glucose levels?
A4: In a 14-day clinical trial in patients with poorly controlled type 2 diabetes, twice-daily administration of this compound resulted in dose-related, statistically significant reductions in 24-hour weighted mean glucose levels at doses of 50 mg, 200 mg, and 400 mg.[1] In a 28-day Phase 2a clinical trial, once-daily oral doses of 200 mg resulted in a statistically significant reduction in fasting plasma glucose.[3] In preclinical studies with the related compound CS-917 in ZDF rats, a dose-dependent inhibition of gluconeogenesis and reduction in basal and postprandial blood glucose levels were observed.[4]
Q5: Are there any known safety concerns or side effects to monitor during this compound treatment?
A5: In clinical trials, this compound was generally considered safe and well-tolerated at the tested doses.[1][2][3] A key safety consideration for inhibitors of gluconeogenesis is the potential for hypoglycemia, lactic acidosis, and hypertriglyceridemia.[4] However, in a 28-day clinical trial, fasting lactate levels were within the normal range, and no patients experienced hyperlacticemia.[3] It is recommended to monitor blood glucose, lactate, and triglyceride levels during your experiments.
Troubleshooting Guides
Issue 1: Suboptimal or No Reduction in Glucose Levels Observed
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | Review the literature for effective dose ranges in similar models. Perform a dose-response study to determine the optimal dose for your specific model. Consider that the effective dose may vary between in vitro and in vivo systems. |
| Inappropriate Treatment Duration | For acute effects, ensure your measurement window aligns with the compound's peak activity (e.g., 2.5-5 hours post-dose based on CS-917 data).[4] For chronic effects, a longer treatment duration (e.g., 14-28 days) may be necessary.[1][3] |
| Compound Stability/Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. If using in cell culture, consider the stability of the compound in your media over the treatment period. |
| Cell Line or Animal Model Insensitivity | Confirm that the cell line or animal model has an active gluconeogenesis pathway. For example, hepatocytes are a relevant cell type. For animal models, ensure the model exhibits elevated hepatic glucose production. |
| Assay Variability | Ensure your glucose measurement assay is validated and has low intra- and inter-assay variability. Include appropriate positive and negative controls in every experiment. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | For oral administration, ensure accurate gavage technique to minimize variability in drug delivery. For in vitro studies, ensure precise and consistent addition of the compound to each well. |
| Biological Variation | Increase the sample size (number of animals or replicate wells) to improve statistical power. Ensure that animals are age and weight-matched. For cell culture, use cells with a consistent passage number. |
| Diet and Fasting State | Standardize the diet and fasting period for all animals in the study, as these factors significantly impact blood glucose levels. |
| Timing of Measurements | Take measurements at consistent time points relative to the last dose of this compound. |
Data Presentation
Table 1: Summary of this compound Clinical Trial Data
| Study Duration | Dose | Key Findings | Reference |
| 14 Days | 50 mg, 200 mg, 400 mg (twice-daily) | Dose-related, statistically significant reductions in 24-hour weighted mean glucose levels. | [1] |
| 28 Days | 10 mg, 50 mg, 100 mg, 200 mg (once-daily) | 200 mg dose resulted in a statistically significant reduction in fasting plasma glucose. | [3] |
Table 2: Summary of Preclinical Data for the FBPase Inhibitor CS-917 in ZDF Rats
| Parameter | Dose Range | Observation | Reference |
| Gluconeogenesis Inhibition | 100-300 mg/kg (oral) | Maximal inhibition of ~80%. | [4] |
| Glucose Lowering | 30-100 mg/kg (oral) | Dose-dependent reduction in basal glucose levels. | [4] |
| Time to Maximal Effect | Not specified | 2.5 - 5 hours post-administration. | [4] |
| Duration of Effect | Not specified | No significant difference from vehicle at 10 hours post-dose. | [4] |
Experimental Protocols
Protocol 1: In Vitro FBPase Activity Assay
This protocol provides a general framework for measuring FBPase activity in cell lysates.
Materials:
-
Cells of interest (e.g., primary hepatocytes, HepG2 cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
FBPase activity assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
FBPase Activity Assay:
-
Follow the instructions provided with your FBPase activity assay kit. This typically involves adding a specific amount of protein lysate to a reaction mixture containing the FBPase substrate (fructose-1,6-bisphosphate) and other components required for the detection reaction.
-
Incubate the reaction for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the FBPase activity for each sample, normalizing to the protein concentration.
-
Compare the activity in this compound-treated samples to the vehicle-treated control.
-
Protocol 2: In Vivo Glucose Tolerance Test (GTT) in Rodents
This protocol outlines a general procedure for assessing the effect of this compound on glucose tolerance in a rodent model.
Materials:
-
Rodent model of interest (e.g., ZDF rats, db/db mice)
-
This compound
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Acclimation and Fasting:
-
Acclimate animals to handling and the experimental procedures.
-
Fast animals overnight (e.g., 16 hours) with free access to water.
-
-
This compound Administration:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the glucose challenge (e.g., 1-2 hours).
-
-
Baseline Blood Glucose:
-
Measure baseline blood glucose (time 0) from a tail snip.
-
-
Glucose Challenge:
-
Administer the glucose solution via oral gavage or intraperitoneal injection.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Compare the AUC values between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis.
-
Visualizations
Caption: Mechanism of action of this compound in the gluconeogenesis pathway.
Caption: A general experimental workflow for an in vivo study with this compound.
References
- 1. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes - BioSpace [biospace.com]
- 2. Metabasis Therapeutics, Inc. Announces Positive Results in the Phase 2a Clinical Trial for MB07803, Its Product Candidate for the Treatment of Type 2 Diabetes - BioSpace [biospace.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of MB-07803 and Metformin on Hepatic Gluconeogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of MB-07803, a second-generation fructose-1,6-bisphosphatase (FBPase) inhibitor, and metformin, the first-line therapy for type 2 diabetes. The focus is on their distinct mechanisms for inhibiting hepatic glucose production, a key process in maintaining glucose homeostasis.
Introduction
Excessive hepatic gluconeogenesis is a primary contributor to hyperglycemia in type 2 diabetes. Both this compound and metformin aim to counter this by reducing glucose output from the liver, albeit through different molecular pathways. This compound is a prodrug of the potent and selective FBPase inhibitor, MB07729. FBPase is a critical rate-limiting enzyme in the gluconeogenic pathway.[1] In contrast, metformin has a more complex mechanism of action that includes the activation of AMP-activated protein kinase (AMPK) and modulation of the cellular redox state, which indirectly suppresses gluconeogenesis.[1][2]
Mechanism of Action
This compound acts as a direct inhibitor of a key gluconeogenic enzyme. As a prodrug, it is converted to its active form, MB07729, which is a potent, noncompetitive inhibitor of FBPase. By binding to the allosteric site of FBPase, MB07729 reduces the enzymatic conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a crucial step in the synthesis of glucose.
Metformin , on the other hand, exerts its effects through multiple pathways. At clinically relevant concentrations, it is thought to inhibit hepatic gluconeogenesis in a redox-dependent manner.[3] At higher concentrations, often used in in vitro studies, metformin inhibits mitochondrial respiratory chain complex I. This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK. Activated AMPK then phosphorylates downstream targets that suppress the expression of key gluconeogenic enzymes.[1] Furthermore, the elevated AMP levels can allosterically inhibit FBPase, representing a point of convergence with the mechanism of this compound.[1][2]
In Vitro Efficacy: A Comparative Summary
Enzymatic Inhibition
The active metabolite of this compound, MB07729, is a highly potent inhibitor of FBPase.
| Compound | Target | Species | IC50 |
| MB07729 | FBPase | Human | 31 nM |
| MB07729 | FBPase | Monkey | 121 nM |
| MB07729 | FBPase | Rat | 189 nM |
Data sourced from publicly available information.
Metformin's inhibition of gluconeogenesis is not mediated by direct, high-affinity binding to a single enzyme but rather through its impact on cellular energy status.
Cellular Inhibition of Gluconeogenesis
Metformin has been shown to inhibit glucose production in primary hepatocytes at various concentrations.
| Compound | Cell System | Conditions | Effective Concentration | Inhibition |
| Metformin | Rat Hepatocytes | From lactate/pyruvate | 350 µM | ~62% |
| Metformin | Mouse Hepatocytes | cAMP-stimulated | 60-80 µM | Significant suppression |
| Metformin | Rat Hepatocytes | From various substrates | 10 µM (synergistic with insulin) | 10-14% additional suppression |
Data compiled from multiple in vitro studies.
Quantitative in vitro data for the inhibition of gluconeogenesis in hepatocytes by this compound or its active metabolite MB07729 is not available in the reviewed literature. However, a similar FBPase inhibitor, MB06322 (the prodrug of MB05032 with an IC50 of 16 nM), was reported to inhibit gluconeogenesis in human hepatocytes approximately sevenfold more potently than in rat hepatocytes. This suggests that direct FBPase inhibitors are likely to demonstrate potent cellular efficacy.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
References
- 1. Metformin reduces liver glucose production by inhibition of fructose-1-6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatic gluconeogenesis in type 2 diabetes by metformin: complementary role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hepatic gluconeogenesis by metformin. Synergism with insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Unpacking the Performance of FBPase Inhibitors MB-07803 and CS-917
For researchers, scientists, and drug development professionals navigating the landscape of novel therapeutics for type 2 diabetes, a clear understanding of preclinical data is paramount. This guide provides a detailed comparison of two fructose-1,6-bisphosphatase (FBPase) inhibitors, MB-07803 and CS-917, based on available preclinical findings.
Both this compound and CS-917 are prodrugs designed to inhibit FBPase, a key regulatory enzyme in the gluconeogenesis pathway, thereby reducing excessive glucose production in the liver. CS-917, also known as MB06322, was the first-generation compound, while this compound was developed as a second-generation inhibitor to address limitations observed with its predecessor, notably a drug-drug interaction with metformin.[1] This guide will delve into their mechanisms of action, in vitro potency, and in vivo efficacy in established preclinical models of type 2 diabetes.
Mechanism of Action: Targeting Gluconeogenesis
Both this compound and CS-917 function by inhibiting the enzyme fructose-1,6-bisphosphatase (FBPase).[1][2] FBPase is a critical control point in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. By inhibiting FBPase, these compounds effectively reduce the rate of hepatic glucose output, a major contributor to hyperglycemia in type 2 diabetes.
CS-917 is a prodrug of its active metabolite, MB05032, while this compound is a prodrug of MB07729.[1] Upon oral administration, these prodrugs are metabolized to their active forms, which then exert their inhibitory effect on FBPase in the liver.
In Vitro Potency: A Head-to-Head Comparison
The inhibitory activity of the active metabolites of this compound and CS-917 against FBPase has been determined in enzymatic assays. The available data on their half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) are summarized below.
| Compound (Active Form) | Target | IC50 / EC50 (nM) | Species | Reference |
| This compound (MB07729) | FBPase | 31 | Human | [3] |
| FBPase | 189 | Rat | [3] | |
| FBPase | 140 (EC50) | Not Specified | [3] | |
| CS-917 (MB05032) | FBPase | 16 | Human | [2] |
| FBPase | 44 ± 12 | Human | [1][4] | |
| FBPase | 61 ± 14 | Rat | [1] |
Signaling Pathway of FBPase Inhibition
The following diagram illustrates the role of FBPase in the gluconeogenesis pathway and the point of intervention for this compound and CS-917.
Caption: Inhibition of Fructose-1,6-bisphosphatase by this compound and CS-917 in Gluconeogenesis.
Preclinical Efficacy in Animal Models
The Zucker diabetic fatty (ZDF) rat is a well-established and widely used animal model for preclinical studies of type 2 diabetes. These rats exhibit obesity, insulin resistance, and hyperglycemia, closely mimicking the human condition.
CS-917 in Zucker Diabetic Fatty (ZDF) Rats
Oral administration of CS-917 has demonstrated a dose-dependent reduction in plasma glucose levels in ZDF rats.
| Dose Range (mg/kg) | Effect on Blood Glucose | Time to Maximal Effect | Reference |
| 6 - 10 | Minimal | Not Specified | [1] |
| 30 - 100 | Maximal | 2.5 - 5 hours | [1] |
This compound in Preclinical Models
While specific dose-response data for this compound in ZDF rats from publicly available literature is limited, it has been reported to exhibit "robust glucose-lowering activity in preclinical animal models of T2DM," including ZDF rats.[4] This suggests a comparable or potentially improved efficacy profile over the first-generation compound, CS-917.
Experimental Protocols
In Vivo Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats (CS-917)
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats.
-
Housing: Standard vivarium conditions with a 12-hour light/dark cycle.
-
Diet: Free access to food and water, unless otherwise specified for fasting studies.
-
Drug Administration: Oral gavage.
-
Blood Sampling: Blood samples were collected to measure plasma glucose levels at various time points post-dosing.
-
Ethical Considerations: All animal studies were conducted in accordance with institutional animal care and use committee guidelines.[1]
Note: A similarly detailed experimental protocol for this compound in ZDF rats was not available in the reviewed public literature.
Prodrug to Active Drug Conversion Workflow
The conversion of the prodrugs this compound and CS-917 to their active forms is a critical step for their therapeutic effect. The following diagram illustrates this process.
Caption: Conversion of Prodrugs to their Active Metabolites.
Summary and Conclusion
Both this compound and CS-917 are potent inhibitors of FBPase with demonstrated glucose-lowering effects in preclinical models of type 2 diabetes. Based on the available in vitro data, the active form of CS-917 (MB05032) appears to be a more potent inhibitor of human FBPase than the active form of this compound (MB07729). However, it is important to consider the different assay conditions that may have been used.
For researchers and drug developers, the choice between these or similar FBPase inhibitors would likely depend on a comprehensive evaluation of their complete preclinical and clinical data packages, including detailed pharmacokinetic and safety profiles, in addition to their efficacy. This guide provides a foundational comparison based on the currently accessible preclinical data.
References
- 1. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes - BioSpace [biospace.com]
- 2. Metabasis Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 3. Metabasis Therapeutics, Inc. Presents the Discovery of Its Second-Generation FBPase Inhibitor, MB07803, at the 235th American Chemical Society National Meeting - BioSpace [biospace.com]
- 4. books.rsc.org [books.rsc.org]
Validating the Inhibitory Effect of MB-07803 on Fructose-1,6-Bisphosphatase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MB-07803, a second-generation inhibitor of Fructose-1,6-bisphosphatase (FBPase), with its predecessor and other alternative inhibitors. The following sections detail the inhibitory potency, mechanism of action, and supporting experimental data to aid in the evaluation of this compound for research and drug development in the context of type 2 diabetes.
Inhibitor Performance Comparison
This compound is a prodrug that is converted in the body to its active form, MB07729.[1] Its development followed the first-generation inhibitor, CS-917 (a prodrug of MB05032), with the aim of improving pharmacokinetic properties.[2] Both compounds are potent allosteric inhibitors of FBPase, a key regulatory enzyme in the gluconeogenesis pathway. The inhibitory activities of these and other classes of FBPase inhibitors are summarized below.
| Inhibitor (Active Form) | Class | Target Site | IC50/EC50 (nM) | Reference |
| MB07729 (from this compound) | Thiazole Phosphonic Acid | AMP Allosteric Site | 140 | [1] |
| MB05032 (from CS-917) | Purine Phosphonic Acid | AMP Allosteric Site | 16 | [3][4][5] |
| Anilinoquinazolines | Anilinoquinazoline | Novel Allosteric Site | Varies | [6] |
| Benzoxazole-2-benzene-sulfonamides | Benzoxazole-2-benzene-sulfonamide | Novel Allosteric Site | Varies | [6] |
Signaling Pathway and Mechanism of Action
FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis. In type 2 diabetes, excessive hepatic gluconeogenesis is a major contributor to hyperglycemia.[7] FBPase is allosterically inhibited by adenosine monophosphate (AMP), which signals a low energy state in the cell. This compound's active form, MB07729, mimics the action of AMP by binding to the same allosteric site on the FBPase enzyme, thereby inhibiting its activity and reducing glucose production.
Experimental Protocols
FBPase Activity Assay (Coupled-Enzyme Assay)
This assay determines the inhibitory activity of compounds on FBPase by measuring the rate of fructose-6-phosphate (F6P) formation. The production of F6P is coupled to the reduction of NADP+ to NADPH by the sequential action of phosphoglucose isomerase and glucose-6-phosphate dehydrogenase. The increase in absorbance at 340 nm due to NADPH formation is monitored spectrophotometrically.
Materials:
-
FBPase enzyme
-
Fructose-1,6-bisphosphate (FBP) substrate
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and EDTA)
-
Test compounds (e.g., this compound's active form)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP+, PGI, and G6PDH.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the FBPase enzyme to the wells and incubate for a specified time.
-
Initiate the reaction by adding the FBP substrate.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).
-
The rate of change in absorbance is proportional to the FBPase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Oral Pyruvate Tolerance Test (OPTT) in Mice
The OPTT is an in vivo method to assess the rate of hepatic gluconeogenesis. A pyruvate load is administered to fasted mice, and the subsequent rise in blood glucose is measured. FBPase inhibitors are expected to blunt this glucose excursion.
Materials:
-
Mice (e.g., C57BL/6)
-
Sodium Pyruvate solution (e.g., 2 g/kg in saline)
-
Test compound (e.g., this compound) or vehicle control
-
Glucometer and test strips
-
Syringes and needles for administration
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.[8]
-
Administer the test compound or vehicle control orally at a predetermined time before the pyruvate challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting glucose.[8]
-
Immediately administer sodium pyruvate via intraperitoneal injection.[8]
-
Collect blood samples at various time points post-pyruvate injection (e.g., 15, 30, 60, 90, and 120 minutes).[8][9][10]
-
Measure blood glucose concentrations at each time point.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify the glucose excursion.
-
A significant reduction in the glucose AUC in the treated group compared to the vehicle group indicates inhibition of gluconeogenesis.
References
- 1. mybiosource.com [mybiosource.com]
- 2. books.rsc.org [books.rsc.org]
- 3. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of FBPase Inhibitors: MB-07803 and its Predecessor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MB-07803, a second-generation fructose-1,6-bisphosphatase (FBPase) inhibitor, with its first-generation counterpart, CS-917. This analysis is supported by preclinical data to inform research and development decisions in the pursuit of novel therapeutics for type 2 diabetes.
Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, the process responsible for endogenous glucose production in the liver.[1] Elevated hepatic glucose output is a key contributor to hyperglycemia in type 2 diabetes.[1] Consequently, inhibiting FBPase presents a promising therapeutic strategy to lower blood glucose levels, independent of insulin.[1] This guide focuses on two prominent FBPase inhibitors: this compound and its predecessor, CS-917.
This compound is an orally available prodrug of MB07729, a potent noncompetitive inhibitor of FBPase.[1] It was developed as a second-generation inhibitor to improve upon the profile of the first-generation compound, CS-917 (also known as MB06322), which is a prodrug of the active inhibitor MB05032.[1]
Quantitative Comparison of Active Metabolites
The in vitro potency of the active forms of this compound and CS-917, namely MB07729 and MB05032 respectively, has been evaluated against FBPase from different species. The following table summarizes their half-maximal inhibitory concentrations (IC50).
| Inhibitor (Active Form) | Target | IC50 (nM) |
| MB07729 (from this compound) | Human FBPase | 31[2] |
| Monkey FBPase | 121[2] | |
| Rat FBPase | 189[2] | |
| MB05032 (from CS-917) | Human FBPase | 16 |
| Rat FBPase | 61 |
Lower IC50 values indicate greater potency.
Rationale for Second-Generation Development
The development of this compound was prompted by a drug-drug interaction observed with CS-917. When administered in combination with metformin, a widely used anti-diabetic medication, CS-917 was associated with an increased risk of lactic acidosis. This adverse effect was thought to be linked to a metabolite of CS-917. This compound was specifically designed to possess an improved pharmacokinetic profile and to mitigate the potential for this interaction.
In Vivo Efficacy
Both this compound and CS-917 have demonstrated significant glucose-lowering effects in preclinical animal models of type 2 diabetes, particularly in Zucker diabetic fatty (ZDF) rats. Oral administration of these compounds has been shown to reduce hyperglycemia. While direct head-to-head comparative studies under identical conditions are not extensively published, the available data indicate that both compounds are effective in controlling blood glucose levels through the inhibition of gluconeogenesis.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the FBPase-mediated signaling pathway and a typical experimental workflow for assessing in vivo efficacy.
References
A Comparative Guide to Fructose-1,6-Bisphosphatase Inhibitors: Cross-Validation of MB-07803's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Fructose-1,6-Bisphosphatase (FBPase) inhibitor MB-07803 with its predecessor, CS-917, and other alternative FBPase inhibitors. The information presented is supported by experimental data to facilitate a thorough evaluation of their mechanisms of action and therapeutic potential.
Introduction to FBPase Inhibition
Fructose-1,6-bisphosphatase is a critical rate-limiting enzyme in the gluconeogenesis pathway, the metabolic process responsible for endogenous glucose production in the liver. In type 2 diabetes, excessive hepatic glucose production is a major contributor to hyperglycemia. Inhibition of FBPase presents a promising therapeutic strategy to lower blood glucose levels independently of insulin. This guide focuses on this compound, a second-generation FBPase inhibitor, and cross-validates its mechanism of action by comparing it with other known inhibitors.
Mechanism of Action: Allosteric Inhibition of FBPase
This compound is a prodrug that is metabolically converted to its active form, MB07729. Both this compound and its predecessor, CS-917 (a prodrug of MB05032), function as allosteric inhibitors of FBPase. They bind to the AMP binding site on the enzyme, mimicking the natural inhibitory effect of adenosine monophosphate (AMP) and thereby reducing the rate of gluconeogenesis.[1][2]
Figure 1: Signaling pathway of FBPase inhibition by this compound and CS-917.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound's active form (MB07729) in comparison to the active form of CS-917 (MB05032) and other classes of FBPase inhibitors.
In Vitro FBPase Inhibition
| Compound (Active Form) | Class | Target Site | IC50 (Human FBPase) | Reference |
| MB07729 | AMP Mimetic | Allosteric (AMP site) | Not explicitly found, but is the active form of this compound | |
| MB05032 | AMP Mimetic | Allosteric (AMP site) | 16 nM | [2] |
| Anilinoquinazoline Analog | Novel Allosteric Inhibitor | Allosteric (Novel site) | IC50 values for various analogs are available in cited literature | [3][4] |
| Disulfide-derived Inhibitor (Compound 3a) | Covalent Inhibitor | Allosteric (C128 site) | Data available in cited literature | [5] |
In Vivo Glucose Lowering in Zucker Diabetic Fatty (ZDF) Rats
| Compound (Prodrug) | Dose | Effect on Blood Glucose | Reference |
| This compound | Data not specifically found for direct comparison in the same study | Potent oral glucose-lowering effects observed | |
| CS-917 | 30-100 mg/kg | Dose-dependent decrease in plasma glucose | [6] |
Key Differentiator: Safety Profile
A critical factor in the development of this compound as a second-generation inhibitor was the adverse event profile of CS-917. Clinical studies of CS-917 in combination with metformin were associated with cases of lactic acidosis. This compound was designed to have an improved safety profile and avoid this drug-drug interaction.
Alternative FBPase Inhibitors
Beyond the AMP mimetics, other classes of FBPase inhibitors have been explored:
-
Anilinoquinazolines: These compounds bind to a novel allosteric site at the subunit interface of the enzyme, distinct from the AMP binding site.[3]
-
Disulfide-derived Covalent Inhibitors: These inhibitors covalently modify a cysteine residue (C128) in a cryptic allosteric pocket, leading to inhibition of FBPase activity.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for researchers interested in cross-validating these findings.
FBPase Inhibition Assay (Coupled Enzyme Assay)
This assay spectrophotometrically measures the activity of FBPase by coupling the production of fructose-6-phosphate to the reduction of NADP+.
Figure 2: Workflow for the FBPase coupled enzyme inhibition assay.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Incubation: Add the test compound (e.g., MB07729) at various concentrations and a fixed amount of purified FBPase enzyme to the reaction mixture. Incubate at 37°C.
-
Initiation of Reaction: Start the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
Hepatocyte Glucose Production Assay
This cell-based assay measures the ability of FBPase inhibitors to suppress gluconeogenesis in primary hepatocytes.
Figure 3: Experimental workflow for the hepatocyte glucose production assay.
Protocol:
-
Cell Culture: Plate primary hepatocytes and allow them to adhere.
-
Starvation: Starve the cells in a glucose-free medium to deplete intracellular glycogen stores.
-
Treatment: Wash the cells and incubate them in a glucose production buffer containing gluconeogenic precursors (e.g., lactate and pyruvate) and the test compound at various concentrations.[7][8][9]
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 3-6 hours).
-
Glucose Measurement: Collect the culture medium and measure the glucose concentration using a commercial glucose assay kit.
-
Data Analysis: Determine the dose-dependent inhibition of glucose production by the test compound and calculate its EC50 value.
Conclusion
This compound, through its active metabolite MB07729, is a potent allosteric inhibitor of FBPase. Cross-validation of its mechanism of action with its predecessor, CS-917, confirms its mode of action while highlighting its improved safety profile, a critical consideration for therapeutic development. The exploration of alternative FBPase inhibitors with different binding sites, such as anilinoquinazolines and covalent inhibitors, provides a broader context for understanding FBPase inhibition and offers diverse scaffolds for future drug discovery efforts in the treatment of type 2 diabetes. The experimental protocols provided herein serve as a foundation for researchers to independently verify and build upon these findings.
References
- 1. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose Production Assay in Primary Mouse Hepatocytes [en.bio-protocol.org]
- 8. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
- 9. Lactate and pyruvate stimulate the conversion of glucose to glycogen in hepatocytes by a mechanism that does not involve gluconeogenic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
MB-07803: A Novel Fructose-1,6-Bisphosphatase Inhibitor as a Potential Alternative to Metformin for Gluconeogenesis Inhibition in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies for type 2 diabetes (T2D), the inhibition of hepatic gluconeogenesis remains a cornerstone of glycemic control. Metformin, a biguanide, has long been the first-line therapy, exerting its effects through a complex mechanism primarily involving the activation of AMP-activated protein kinase (AMPK) and inhibition of mitochondrial respiratory chain complex I. However, the quest for more targeted and alternative therapeutic options continues. This guide provides a comparative overview of MB-07803, a selective fructose-1,6-bisphosphatase (FBPase) inhibitor that reached Phase II clinical trials, and the established gluconeogenesis inhibitor, metformin. This comparison is based on available preclinical and clinical data to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Targets
This compound acts as a selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in the gluconeogenesis pathway.[1] By directly targeting FBPase, this compound is designed to reduce the production of glucose from non-carbohydrate precursors in the liver, independent of insulin signaling.[1]
Metformin , in contrast, has a more pleiotropic mechanism of action. Its primary effect is the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the AMP:ATP ratio. This activates AMPK, a central regulator of cellular energy metabolism. Activated AMPK, in turn, phosphorylates and inhibits enzymes involved in gluconeogenesis and lipogenesis, while also enhancing insulin sensitivity in peripheral tissues.[2] More recent studies have also highlighted a redox-dependent mechanism of metformin's action, where it alters the cytosolic and mitochondrial redox states, thereby inhibiting gluconeogenesis from substrates like lactate and glycerol.[3]
Preclinical and Clinical Efficacy: A Comparative Look
Direct head-to-head clinical trials comparing this compound and metformin are not publicly available. Therefore, this comparison is based on data from separate studies.
Quantitative Data Summary
| Parameter | This compound | Metformin |
| Mechanism of Action | Selective inhibitor of fructose-1,6-bisphosphatase (FBPase)[1] | Inhibition of mitochondrial complex I, AMPK activation, redox-dependent inhibition of gluconeogenesis[2][3] |
| Preclinical Model (ZDF Rats) | Showed potent oral glucose-lowering effects[4] | Reduced endogenous glucose production and inhibited lactate contribution to gluconeogenesis[4] |
| Clinical Trial Phase | Reached Phase II[5][6] | Marketed drug, extensive clinical data |
| Effect on Fasting Plasma Glucose (FPG) | Statistically significant reduction at 200 mg once daily at day 28 in a Phase 2a trial.[7] Dose-related reductions observed at 50 mg, 200 mg, and 400 mg twice-daily, with significant reductions at the two highest doses in another trial.[8] | 30% decrease after 3 months of treatment in one study.[9] 24% reduction in glucose production and 30% reduction in FPG in another study.[9] |
| Effect on HbA1c | Data on HbA1c from this compound trials is limited in the public domain. | Reduction observed after 3 months of treatment.[9] Long-term data from the Diabetes Prevention Program Outcomes Study shows effectiveness in reducing diabetes incidence, particularly in those with higher baseline HbA1c.[1] |
| Reported Side Effects | Generally well-tolerated in Phase II trials.[5][7] | Gastrointestinal side effects (e.g., diarrhea, nausea) are common.[10] |
Experimental Protocols
In Vitro FBPase Inhibition Assay
A common method to assess the inhibitory activity of compounds like this compound on FBPase is a coupled enzyme assay.
Principle: The activity of FBPase is measured by the rate of fructose-6-phosphate (F6P) production from the substrate fructose-1,6-bisphosphate (F1,6BP). The F6P is then converted to glucose-6-phosphate (G6P) by phosphoglucose isomerase, and G6P is subsequently oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in NADPH absorbance at 340 nm is monitored spectrophotometrically and is proportional to the FBPase activity.
Typical Protocol:
-
Prepare a reaction mixture containing buffer (e.g., HEPES or Tris-HCl), MgCl2, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add the FBPase enzyme and the test compound (e.g., this compound) or vehicle control.
-
Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Monitor the change in absorbance at 340 nm over time to determine the reaction rate.
-
Calculate the percent inhibition by the test compound compared to the vehicle control. IC50 values are determined by testing a range of compound concentrations.
Preclinical Assessment in Zucker Diabetic Fatty (ZDF) Rats
The ZDF rat is a well-established animal model of type 2 diabetes characterized by obesity, insulin resistance, and hyperglycemia.
Typical Protocol:
-
Male ZDF rats are typically used as they reliably develop diabetes.
-
Animals are administered the test compound (e.g., this compound or metformin) or vehicle control orally via gavage for a specified period (e.g., acute or chronic dosing).
-
Blood glucose levels are monitored at various time points from the tail vein using a glucometer.
-
For more detailed studies on gluconeogenesis, stable isotope tracers (e.g., [U-13C3]lactate or [U-13C3]glycerol) can be infused.
-
Mass spectrometry is used to analyze the isotopic enrichment of plasma glucose to determine the rate of endogenous glucose production and the contribution of different precursors to gluconeogenesis.[4]
Clinical Trial Methodology for Assessing Gluconeogenesis Inhibitors
Clinical trials for gluconeogenesis inhibitors like this compound and metformin are typically designed as randomized, double-blind, placebo-controlled studies.
Key Components of a Phase IIa "Proof-of-Concept" Trial (similar to NCT00458016 for this compound):
-
Participants: Patients with type 2 diabetes who have inadequate glycemic control on diet and exercise alone or on a stable dose of metformin.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group design is common.
-
Intervention: Participants receive the investigational drug (e.g., this compound at various doses), placebo, or an active comparator (e.g., metformin) for a specified duration (e.g., 28 days).
-
Primary Endpoint: The primary efficacy endpoint is often the change in fasting plasma glucose (FPG) from baseline to the end of the treatment period.
-
Secondary Endpoints: These may include changes in 24-hour weighted mean glucose, HbA1c, insulin levels, and safety and tolerability assessments.
-
Assessment of Gluconeogenesis: To directly measure the effect on gluconeogenesis, a subgroup of participants may undergo studies using stable isotope tracers (e.g., 6,6-2H2-glucose) to quantify endogenous glucose production.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches, the following diagrams are provided.
Caption: Signaling pathways regulating gluconeogenesis and the targets of this compound and Metformin.
Caption: General experimental workflow for evaluating a novel gluconeogenesis inhibitor.
Conclusion
This compound, as a selective FBPase inhibitor, represents a targeted approach to reducing hepatic gluconeogenesis. The available preclinical and Phase II clinical data demonstrate its potential to lower blood glucose levels in patients with type 2 diabetes. Metformin, the long-standing first-line therapy, exhibits a broader and more complex mechanism of action, with extensive evidence supporting its efficacy and safety.
While a direct comparison is limited by the lack of head-to-head trials, the distinct mechanisms of action suggest that FBPase inhibitors like this compound could offer an alternative or complementary therapeutic strategy for managing T2D, particularly for patients who are intolerant to or have contraindications for metformin. Further research, including direct comparative studies, would be necessary to fully elucidate the relative efficacy, safety, and long-term benefits of this compound in the management of type 2 diabetes. The development of selective FBPase inhibitors remains an active area of research, holding promise for expanding the therapeutic armamentarium against this prevalent metabolic disease.
References
- 1. Inhibition of hepatic gluconeogenesis by metformin. Synergism with insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. prosciento.com [prosciento.com]
- 4. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative medical characteristics of ZDF‐T2DM rats during the course of development to late stage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality of Life in the Phase 2/3 Trial of N-803 Plus Bacillus Calmette-Guérin in Bacillus Calmette-Guérin‒Unresponsive Nonmuscle-Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-cell mass dynamics in Zucker diabetic fatty rats. Rosiglitazone prevents the rise in net cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Synergistic Potential of MB-07803: A Comparative Guide to Combination Therapies for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
MB-07803, a second-generation inhibitor of fructose-1,6-bisphosphatase (FBPase), represents a targeted approach to managing type 2 diabetes by directly suppressing hepatic gluconeogenesis. While clinical trial data on this compound as a monotherapy have demonstrated its efficacy in reducing blood glucose levels, its true therapeutic potential may lie in its synergistic combination with other established anti-diabetic agents. This guide provides a comparative analysis of the theoretical and potential synergistic effects of this compound with other anti-diabetic compounds, supported by the underlying mechanisms of action and relevant preclinical data from the FBPase inhibitor class.
Mechanism of Action: A Unique Pathway for Glucose Reduction
This compound is an orally available prodrug that selectively inhibits FBPase, a rate-limiting enzyme in the gluconeogenesis pathway within the liver.[1] By blocking this enzyme, this compound reduces the production of glucose from non-carbohydrate precursors, a major contributor to hyperglycemia in patients with type 2 diabetes.[2][3] This mechanism is independent of insulin secretion or sensitivity, offering a complementary strategy to existing diabetes therapies. Phase I and II clinical trials have shown that this compound can produce dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels and fasting plasma glucose (FPG).[2][3]
Potential for Synergistic Combinations
While direct clinical data on this compound combination therapy is not yet publicly available, preclinical studies on a first-generation FBPase inhibitor, CS-917, have shown that combination with insulin sensitizers or insulin secretagogues can provide enhanced glycemic control in diabetic rodents. This suggests a strong potential for synergistic outcomes when FBPase inhibitors are paired with drugs that have complementary mechanisms of action.
Below is a comparative analysis of the potential synergistic effects of this compound with major classes of anti-diabetic drugs.
Table 1: Predicted Synergistic Effects of this compound Combination Therapies on Key Glycemic Parameters
| Combination Therapy | Primary Mechanism of Partner Drug | Predicted Effect on HbA1c | Predicted Effect on Fasting Plasma Glucose (FPG) | Predicted Effect on Postprandial Glucose (PPG) |
| This compound + Metformin | Reduces hepatic glucose production, improves insulin sensitivity.[3][4] | Highly Synergistic | Highly Synergistic | Synergistic |
| This compound + Sulfonylurea | Stimulates insulin secretion from pancreatic β-cells.[1] | Synergistic | Synergistic | Highly Synergistic |
| This compound + DPP-4 Inhibitor | Increases incretin levels, leading to glucose-dependent insulin secretion and decreased glucagon. | Synergistic | Synergistic | Highly Synergistic |
| This compound + SGLT2 Inhibitor | Inhibits renal glucose reabsorption, increasing urinary glucose excretion.[5] | Additive to Synergistic | Synergistic | Additive |
| This compound + GLP-1 Receptor Agonist | Enhances glucose-dependent insulin secretion, suppresses glucagon, slows gastric emptying. | Highly Synergistic | Highly Synergistic | Highly Synergistic |
Note: The predicted effects are hypothetical and based on the complementary mechanisms of action. Clinical data are required for confirmation.
Signaling Pathways and Complementary Actions
The potential for synergy arises from targeting different aspects of the pathophysiology of type 2 diabetes. The following diagrams illustrate the distinct yet complementary signaling pathways.
Experimental Protocols for Evaluating Synergy
To formally assess the synergistic potential of this compound with other anti-diabetic compounds, a structured experimental approach is necessary, progressing from preclinical models to human clinical trials.
Preclinical Evaluation
-
In Vitro Synergy Assays:
-
Cell lines: Utilize hepatic cell lines (e.g., HepG2) to assess the combined effect on glucose production.
-
Methodology: A checkerboard assay can be employed where cells are exposed to a matrix of concentrations of this compound and the partner drug. Glucose output is measured, and synergy can be quantified using the Fractional Inhibitory Concentration (FIC) index or by generating 3D synergy landscapes.
-
-
In Vivo Animal Models:
-
Model: Streptozotocin-induced diabetic rats or genetic models like db/db mice are suitable.
-
Protocol:
-
Establish baseline glycemic parameters (FPG, HbA1c, glucose tolerance).
-
Administer this compound alone, the partner drug alone, and the combination of both at various doses for a defined period (e.g., 4-8 weeks). A vehicle control group is essential.
-
Monitor key endpoints:
-
Weekly FPG and body weight.
-
Oral Glucose Tolerance Test (OGTT) at the end of the study.
-
Final HbA1c levels.
-
Plasma insulin and lactate levels.
-
-
Synergy Assessment: Statistical analysis (e.g., two-way ANOVA) is used to determine if the effect of the combination is significantly greater than the additive effects of the individual drugs.
-
-
Clinical Trial Design
A randomized, double-blind, placebo-controlled, multi-arm study would be the gold standard to evaluate the synergistic effects in patients with type 2 diabetes.
-
Study Arms:
-
Placebo
-
This compound monotherapy
-
Partner drug monotherapy
-
This compound + Partner drug combination therapy
-
-
Primary Endpoint: Change in HbA1c from baseline after a specified duration (e.g., 24 weeks).
-
Secondary Endpoints:
-
Change in FPG and PPG.
-
Proportion of patients achieving target HbA1c <7.0%.
-
Changes in body weight and blood pressure.
-
Safety and tolerability, with a particular focus on lactate levels, especially in combination with metformin.
-
Conclusion
This compound, with its distinct mechanism of inhibiting hepatic gluconeogenesis, is a promising candidate for combination therapy in type 2 diabetes. The potential for synergistic effects with agents that enhance insulin sensitivity, promote insulin secretion, or increase glucose excretion is substantial. A systematic approach to evaluating these combinations through rigorous preclinical and clinical studies is warranted to unlock the full therapeutic potential of this novel class of anti-diabetic compounds and to offer improved glycemic control for patients.
References
- 1. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Mechanisms of action of metformin in type 2 diabetes and associated complications: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Independent Verification of Published MB-07803 Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07803 is a second-generation, selective inhibitor of the enzyme fructose-1,6-bisphosphatase (FBPase), a key regulator in the gluconeogenesis pathway. Developed by Metabasis Therapeutics, this investigational drug was evaluated for the treatment of type 2 diabetes. This guide provides an objective comparison of this compound's performance with available data on its predecessor compound and other standard-of-care treatments, supported by published experimental data.
Mechanism of Action: Targeting Gluconeogenesis
This compound is designed to reduce hepatic glucose production by inhibiting FBPase. This enzyme catalyzes a critical step in gluconeogenesis, the process by which the liver synthesizes glucose. In individuals with type 2 diabetes, this pathway is often overactive, contributing to elevated blood glucose levels. By inhibiting FBPase, this compound aims to lower blood glucose in an insulin-independent manner.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: Signaling pathway of this compound in inhibiting gluconeogenesis.
Clinical Trial Data: this compound in Type 2 Diabetes
A Phase 2a clinical trial evaluated the safety and efficacy of this compound in patients with type 2 diabetes. While detailed quantitative data from this study, including mean changes and standard deviations for all treatment arms, are not fully publicly available, top-line results have been reported.
Phase 2a Study Design: A 28-day, randomized, double-blind, placebo-controlled trial was conducted in 105 patients with type 2 diabetes.[1] Patients were administered once-daily oral doses of this compound (10 mg, 50 mg, 100 mg, or 200 mg) or a placebo.[1] The study population had a mean baseline fasting plasma glucose (FPG) of 187 mg/dL and a mean baseline HbA1c of 8.2%.[1]
Key Efficacy Finding: The primary efficacy endpoint was the change in FPG from baseline to day 28. The 200 mg dose of this compound demonstrated a statistically significant reduction in FPG compared to placebo (p=0.0177).[1]
A subsequent 14-day study in patients with poorly controlled type 2 diabetes (mean baseline FPG of 221 mg/dL and HbA1c of 8.8%) showed dose-related reductions in 24-hour weighted mean glucose.[2][3] Statistically significant reductions in FPG were observed at the two highest doses tested, 200 mg and 400 mg twice-daily.[2][3]
Quantitative Data Summary (Based on available information):
| Treatment Group | Dose | Duration | Key Outcome | Result |
| This compound | 200 mg once daily | 28 days | Change in Fasting Plasma Glucose (FPG) | Statistically significant reduction vs. placebo (p=0.0177)[1] |
| This compound | 50 mg twice daily | 14 days | Change in Fasting Plasma Glucose (FPG) | 16 mg/dL reduction[3] |
| This compound | 200 mg twice daily | 14 days | Change in Fasting Plasma Glucose (FPG) | 58 mg/dL reduction[3] |
| This compound | 400 mg twice daily | 14 days | Change in Fasting Plasma Glucose (FPG) | 55 mg/dL reduction[3] |
| Placebo | N/A | 28 days | Change in Fasting Plasma Glucose (FPG) | Not specified |
Comparison with a First-Generation FBPase Inhibitor: CS-917 (MB06322)
This compound was developed as a second-generation inhibitor with improved pharmacokinetic properties over its predecessor, CS-917. Preclinical studies on CS-917 in Zucker diabetic fatty (ZDF) rats provide context for the potential efficacy of this class of drugs.
Preclinical Data for CS-917: In preclinical studies, oral administration of CS-917 to ZDF rats resulted in a dose-dependent decrease in plasma glucose levels.
Experimental Workflow for Preclinical Evaluation:
Caption: A simplified workflow for the preclinical assessment of FBPase inhibitors.
Comparison with Standard-of-Care Alternatives (Metformin and Sitagliptin)
Direct comparative clinical trials between this compound and other established type 2 diabetes treatments like metformin or sitagliptin have not been publicly disclosed. Therefore, a direct head-to-head comparison of clinical trial data is not possible. However, a conceptual comparison based on their mechanisms of action can be made.
| Drug Class | Mechanism of Action | Primary Effect |
| FBPase Inhibitor (this compound) | Inhibits fructose-1,6-bisphosphatase in the liver. | Reduces hepatic glucose production. |
| Biguanide (Metformin) | Primarily decreases hepatic glucose production and improves insulin sensitivity. | Reduces hepatic glucose production and increases peripheral glucose uptake. |
| DPP-4 Inhibitor (Sitagliptin) | Inhibits the DPP-4 enzyme, increasing incretin levels (GLP-1 and GIP). | Enhances glucose-dependent insulin secretion and suppresses glucagon secretion. |
Experimental Protocols
This compound Phase 2a Clinical Trial (as per available information): [1]
-
Study Design: A 28-day, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 105 patients with type 2 diabetes.
-
Inclusion Criteria: Patients with a mean baseline FPG of approximately 187 mg/dL and a mean baseline HbA1c of 8.2%.
-
Intervention: Once-daily oral administration of this compound (10 mg, 50 mg, 100 mg, or 200 mg) or placebo.
-
Primary Endpoint: Change in fasting plasma glucose from baseline to day 28.
CS-917 Preclinical Studies in ZDF Rats (representative protocol):
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats.
-
Acclimation: Animals are housed under controlled conditions with free access to food and water.
-
Dosing: CS-917 or vehicle is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at specified time points for the measurement of plasma glucose and other biomarkers.
-
Data Analysis: Statistical analysis is performed to compare the effects of different doses of CS-917 with the vehicle control group.
Conclusion
The available data from the Phase 2a clinical trial of this compound suggest that this FBPase inhibitor has the potential to lower fasting plasma glucose in patients with type 2 diabetes. The statistically significant reduction in FPG at the 200 mg dose is a promising finding. However, a comprehensive assessment of its efficacy and a direct comparison with other antidiabetic agents are limited by the lack of publicly available detailed quantitative data from its clinical trials. Further publication of the complete trial results would be necessary for a more thorough independent verification and to fully understand the clinical potential of this compound.
References
Assessing the Specificity of MB-07803 for Fructose-1,6-Bisphosphatase (FBPase)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the FBPase inhibitor MB-07803, focusing on its specificity. This compound is a second-generation oral prodrug of MB07729, a potent inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[1] Inhibition of FBPase is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the objective assessment of this compound in comparison to other FBPase inhibitors.
Comparative Analysis of FBPase Inhibitors
The following table summarizes the in vitro potency of this compound's active form, MB07729, and other relevant FBPase inhibitors. Specificity is assessed by comparing the inhibitory concentration against FBPase to that of other enzymes.
| Inhibitor | Target | Organism | IC50 | Selectivity Data |
| MB07729 (active form of this compound) | FBPase | Human | 31 nM | Data not publicly available |
| FBPase | Monkey | 121 nM | ||
| FBPase | Rat | 189 nM | ||
| MB05032 (active form of CS-917) | FBPase | Human | 16 nM | Inactive (EC50 > 100 µM) against glycogen phosphorylase and AMP-activated protein kinase. |
| AMP (natural inhibitor) | FBPase | Human | 1 µM | |
| FBPase-1 inhibitor-1 | FBPase-1 | Not Specified | 3.4 µM (using MG), 4.0 µM (coupled format) | Data not publicly available |
Experimental Protocols
FBPase Activity and Inhibitor Specificity Assessment: Coupled-Enzyme Assay
This protocol describes a common method for determining the enzymatic activity of FBPase and assessing the potency of its inhibitors. The assay couples the production of fructose-6-phosphate (F6P) from fructose-1,6-bisphosphate (FBP) by FBPase to the reduction of NADP+, which can be monitored spectrophotometrically.
Materials:
-
FBPase enzyme
-
Fructose-1,6-bisphosphate (FBP) substrate
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and (NH4)2SO4)
-
Inhibitor compound (e.g., MB07729)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NADP+, PGI, and G6PDH.
-
Inhibitor Addition: To the appropriate wells of the microplate, add varying concentrations of the inhibitor compound (e.g., MB07729) dissolved in a suitable solvent (e.g., DMSO). Include control wells with solvent only.
-
Enzyme Addition: Add the FBPase enzyme to all wells.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FBP substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The rate of NADP+ reduction to NADPH is proportional to the FBPase activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
-
Specificity Assessment: To assess specificity, the same assay principle can be adapted to other NADP+- or NAD+-dependent enzymes. Alternatively, commercially available selectivity profiling services can be used where the inhibitor is tested against a large panel of enzymes.
Visualizations
Gluconeogenesis Pathway and FBPase Inhibition
The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the point of inhibition by molecules like MB07729.
Caption: Gluconeogenesis pathway highlighting FBPase as a key regulatory enzyme and the target of MB07729.
Experimental Workflow for Assessing FBPase Inhibitor Specificity
This diagram outlines the typical workflow for evaluating the specificity of an FBPase inhibitor.
Caption: Workflow for determining the specificity of an FBPase inhibitor.
References
Comparative Analysis of MB-07803's Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-07803 is a second-generation, orally bioavailable small molecule inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. Developed by Metabasis Therapeutics, it represents a potential therapeutic agent for type 2 diabetes by directly targeting hepatic glucose production. This guide provides a comparative analysis of the pharmacokinetic profile of this compound, positioned against its predecessor, CS-917, and other established anti-diabetic agents, metformin and sitagliptin. While specific quantitative pharmacokinetic data for this compound and CS-917 are not publicly available in detail, this guide synthesizes information from clinical trial announcements and related publications to offer a qualitative and comparative overview.
Data Presentation
As detailed quantitative pharmacokinetic parameters for this compound and its direct predecessor CS-917 have not been disclosed in publicly accessible literature, a direct numerical comparison is not possible at this time. However, press releases and publications have consistently referred to this compound as having an "improved pharmacokinetic profile" compared to CS-917. This suggests potential enhancements in areas such as oral bioavailability, half-life, and metabolic stability.
For the purpose of providing a broader context within the landscape of type 2 diabetes therapies, the following table summarizes the publicly available pharmacokinetic parameters for two widely used oral anti-diabetic drugs: metformin and sitagliptin.
| Parameter | Metformin | Sitagliptin |
| Bioavailability | 50-60% | ~87% |
| Time to Peak (Tmax) | 2.5 hours | 1-4 hours |
| Half-life (t½) | ~6.2 hours (in plasma) | ~12.4 hours |
| Metabolism | Not metabolized | Minimally metabolized |
| Excretion | Primarily as unchanged drug in urine | Primarily as unchanged drug in urine |
Experimental Protocols
The clinical evaluation of this compound involved standard methodologies for assessing the safety, tolerability, and efficacy of new anti-diabetic agents. Key experimental designs included:
Phase I Clinical Trials
Phase I studies for this compound were initiated to evaluate the safety, tolerability, and pharmacokinetics of the compound in healthy volunteers. These were designed as single ascending dose (SAD) and multiple ascending dose (MAD) studies.
-
Single Ascending Dose (SAD) Protocol:
-
A cohort of healthy volunteers receives a single oral dose of this compound or a placebo.
-
Blood and urine samples are collected at predefined intervals over a specified period (e.g., 24-72 hours) to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.
-
Safety and tolerability are monitored through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Following a safety review of the data, the next cohort receives a higher dose, and the process is repeated until the maximum tolerated dose (MTD) is determined.
-
-
Multiple Ascending Dose (MAD) Protocol:
-
Cohorts of healthy volunteers receive multiple oral doses of this compound or a placebo over a set period (e.g., 7-14 days).
-
Pharmacokinetic profiles are assessed at steady-state to understand drug accumulation and elimination with repeated dosing.
-
Safety and tolerability are monitored throughout the dosing period.
-
Phase IIa Clinical Trial
A Phase IIa "proof-of-concept" study was conducted to assess the efficacy and safety of this compound in patients with type 2 diabetes.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with type 2 diabetes.
-
Intervention: Patients received a once-daily oral dose of this compound or a placebo for a specified duration (e.g., 28 days).
-
Primary Endpoint: The primary efficacy endpoint was typically the change in fasting plasma glucose (FPG) from baseline.
-
Pharmacokinetic Sampling: While the primary focus was on efficacy, sparse pharmacokinetic sampling was likely included to correlate drug exposure with pharmacodynamic effects.
Mandatory Visualization
Signaling Pathway of this compound
This compound acts by inhibiting Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in the gluconeogenesis pathway in the liver. By inhibiting this enzyme, this compound reduces the production of glucose from non-carbohydrate precursors.
Caption: Gluconeogenesis pathway and the inhibitory action of this compound.
Experimental Workflow for a Phase I Single Ascending Dose Study
The following diagram illustrates a typical workflow for a Phase I clinical trial designed to assess the safety and pharmacokinetics of a new investigational drug like this compound.
Caption: Workflow of a Phase I Single Ascending Dose clinical trial.
Safety Operating Guide
Navigating the Safe Disposal of MB-07803: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for MB-07803, a fructose-1,6-bisphosphatase inhibitor. Due to the limited public availability of a specific Safety Data Sheet (SDS) for this compound, this document outlines general safety precautions and disposal considerations based on its chemical class as a phosphonate ester. It is imperative to obtain the specific SDS from the supplier for detailed and definitive guidance before handling or disposing of this compound.
Immediate Safety and Handling Protocols
Based on general knowledge of phosphonate esters, researchers handling this compound should adhere to stringent safety measures to minimize exposure and mitigate potential risks.
Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Equipment should be compliant with appropriate government standards (e.g., ANSI Z87.1 in the US). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for integrity before each use. Follow the glove manufacturer's guidelines for breakthrough time and permeation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Ensure full skin coverage to prevent accidental contact. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required. | Consult with your institution's environmental health and safety (EHS) office for respirator selection and fit-testing. |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with all federal, state, and local regulations for hazardous waste. The following is a general procedural workflow for the disposal of chemical waste.
Experimental Protocols for Spills:
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Assess the Spill: Determine the extent and nature of the spill. If the spill is large or involves highly concentrated material, contact your institution's EHS office immediately.
-
Don Appropriate PPE: Before attempting to clean up a minor spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use absorbent materials, such as spill pads or vermiculite, to contain the spill.
-
Clean Up: Carefully collect the absorbent material and any contaminated debris. Place all materials in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.
Quantitative Data and Signaling Pathways
Without the specific Safety Data Sheet for this compound, quantitative data regarding toxicity, environmental impact, and specific disposal concentration limits are not available.
This compound is an inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. The following diagram illustrates the logical relationship of its target within this metabolic pathway.
Disclaimer: The information provided in this document is intended as a general guide and is based on the chemical class of this compound. It is not a substitute for the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and your institution's environmental health and safety guidelines before handling and disposing of any chemical.
Navigating the Uncharted: A Safety and Handling Guide for MB-07803
For researchers, scientists, and drug development professionals, the introduction of a novel compound like MB-07803, an inhibitor of fructose 1,6-bisphosphatase (FBPase), presents both exciting opportunities and critical safety considerations.[1] As this compound is intended for research use only, comprehensive public safety data is limited.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling research-grade chemicals of unknown toxicity.
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS), a cautious approach is paramount. The following table summarizes the recommended PPE for handling this compound, assuming the compound is in powder form or dissolved in a common solvent like DMSO.[1]
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles of the powder. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact. Check for breakthrough times if using solvents. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of the powder form or aerosols from solutions. |
Operational Plan: From Receipt to Disposal
A structured workflow is crucial to minimize exposure and ensure the integrity of the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
